Technical Documentation Center

1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine
  • CAS: 1340185-77-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

Executive Summary 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is a diamine scaffold of significant interest in medicinal chemistry, particularly within the development of G-protein coupled receptor (GPCR) ligands. Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is a diamine scaffold of significant interest in medicinal chemistry, particularly within the development of G-protein coupled receptor (GPCR) ligands. Characterized by a piperidine core substituted with a lipophilic cyclobutyl group at the N1 position and a primary ethylamine moiety at the C3 position, this molecule serves as a versatile building block. Its structural features offer a balance of basicity, metabolic stability, and steric bulk, making it a critical intermediate in the synthesis of histamine H3 antagonists, chemokine receptor modulators, and other CNS-active agents.

This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, a validated retrosynthetic strategy for its production, and an overview of its application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]

The molecule consists of a saturated piperidine ring, which provides a semi-rigid scaffold, attached to a cyclobutyl ring that enhances lipophilicity without the metabolic liability of linear alkyl chains. The primary amine functionality allows for further derivatization (e.g., amide coupling, reductive amination).

Core Data Table
PropertyValue
IUPAC Name 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine
Common Name

-Methyl-1-cyclobutyl-3-piperidinemethanamine
Molecular Formula

Molecular Weight 182.31 g/mol
Monoisotopic Mass 182.1783 Da
CAS Number Not widely established (Ref: PubChem CID 64026417)
SMILES CC(C1CCCN(C1)C2CCC2)N
InChI Key QJHMDAYMKUALJA-UHFFFAOYSA-N
Predicted Physicochemical Properties
  • LogP (Octanol/Water): ~1.4 (Predicted). The cyclobutyl group increases lipophilicity compared to N-methyl analogs, aiding blood-brain barrier (BBB) penetration.

  • Topological Polar Surface Area (TPSA): ~29–50 Ų. This falls well within the range for CNS penetration (<90 Ų).

  • pKa:

    • Piperidine Nitrogen (N1): ~8.5–9.5 (Basic)

    • Primary Amine (Side chain): ~10.0–10.5 (Basic)

    • Form: typically isolated as a dihydrochloride salt (

      
      ) for stability.
      

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical N-cyclobutyl and C3-ethylamine substitution pattern.

Figure 1: 2D Connectivity of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine showing the piperidine core (Blue N) and the primary amine side chain (Red N).

Synthetic Methodology

Since specific literature on this exact molecule is sparse, the following protocol is derived from standard medicinal chemistry practices for 1,3-disubstituted piperidines. The synthesis relies on a double reductive amination strategy, ensuring modularity and scalability.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the two amine centers:

  • N-Alkylation: Installation of the cyclobutyl group onto the piperidine nitrogen.[1]

  • Amine Formation: Conversion of an acetyl group to a primary amine.

Key Intermediate: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-one.

Step-by-Step Protocol
Step 1: N-Cyclobutylation of 3-Acetylpiperidine
  • Reagents: 3-Acetylpiperidine (HCl salt), Cyclobutanone, Sodium Triacetoxyborohydride (

    
    ), Acetic Acid (AcOH), Dichloromethane (DCM).
    
  • Mechanism: Reductive amination.[2][1][3][4] The secondary amine of piperidine attacks cyclobutanone to form an iminium ion, which is selectively reduced by

    
    .
    
  • Protocol:

    • Dissolve 3-acetylpiperidine hydrochloride (1.0 eq) in DCM.

    • Add Cyclobutanone (1.2 eq) and AcOH (cat.). Stir for 30 min to ensure equilibrium.

    • Add

      
       (1.5 eq) portion-wise at 0°C.
      
    • Stir at Room Temperature (RT) for 12–16 hours.

    • Workup: Quench with saturated

      
      . Extract with DCM.[1] Dry over 
      
      
      
      .[1]
    • Yield: Expect >85% of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-one.

Step 2: Formation of the Primary Amine
  • Reagents: Intermediate Ketone (from Step 1), Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol (MeOH).
  • Mechanism: Reductive amination of the ketone.[2][1][4] Ammonium acetate provides the ammonia source in situ.

  • Protocol:

    • Dissolve the ketone (1.0 eq) in dry MeOH.

    • Add

      
       (10.0 eq) to ensure mono-alkylation (preventing dimer formation).
      
    • Add

      
       (1.5 eq).
      
    • Reflux or stir at 50°C for 24 hours.

    • Workup: Acidify with 1N HCl to decompose excess hydride. Basify with NaOH to pH >12. Extract with DCM.[1]

    • Purification: The product is a diamine and may require amine-functionalized silica or reverse-phase HPLC for purification.

    • Stereochemistry Note: This step creates a new chiral center at the ethyl side chain, resulting in a mixture of diastereomers (approx 1:1) unless chiral auxiliaries are used.

Synthesis Workflow Diagram

Synthesis Pathway Start 3-Acetylpiperidine (Starting Material) Intermediate Intermediate: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-one Start->Intermediate Reductive Amination (N-Alkylation) Reagent1 Cyclobutanone NaBH(OAc)3 / DCM Reagent1->Intermediate Final Target: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Intermediate->Final Reductive Amination (Amine Formation) Reagent2 NH4OAc / NaBH3CN Methanol Reagent2->Final

Figure 2: Two-step reductive amination pathway for the synthesis of the target diamine.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified:

  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 183.18 m/z .
      
    • Fragmentation pattern often shows loss of ammonia (

      
      ) or the cyclobutyl ring.
      
  • 1H NMR (CDCl3, 400 MHz):

    • Cyclobutyl: Multiplets at

      
       1.6–2.1 ppm (6H).
      
    • Piperidine Ring:[5][6][7] Complex multiplets

      
       1.5–3.0 ppm.
      
    • Side Chain Methyl: Doublet at

      
       ~1.1 ppm (
      
      
      
      ).
    • Methine (

      
      ): Multiplet at 
      
      
      
      ~2.8 ppm.

Applications in Drug Discovery[8]

The 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine scaffold is a "privileged structure" in neuropharmacology.

  • Histamine H3 Antagonists: The piperidine ring with a basic nitrogen and a lipophilic group (cyclobutyl) mimics the pharmacophore required for H3 receptor binding. The primary amine can be capped with amides or ureas to generate high-affinity ligands for treating narcolepsy or cognitive deficits.

  • Chemokine Receptor Modulators (CCR5/CCR2): 1,3-disubstituted piperidines act as core scaffolds disrupting protein-protein interactions in chemokine signaling.

  • Metabolic Stability: The cyclobutyl group is often preferred over linear alkyl chains (propyl/butyl) because the ring strain and conformation reduce the rate of oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes.

References

  • PubChem. (n.d.). 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine (Compound). National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Matassini, C., et al. (2020).[8][2] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica, 44. (Methodology support for piperidine functionalization).

Sources

Exploratory

Comprehensive Structural Elucidation of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine: A Guide for Medicinal Chemists

Topic: Chemical structure analysis of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists Molecular Architecture & Stereoche...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure analysis of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists

Molecular Architecture & Stereochemical Complexity

The molecule 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (PubChem CID 64026417) represents a privileged scaffold in modern drug discovery, often serving as a pharmacophore linker in GPCR ligands (e.g., Histamine H3 antagonists) and kinase inhibitors. Its utility stems from the cyclobutyl moiety—which offers a unique balance of lipophilicity and metabolic stability compared to isopropyl or ethyl groups—and the 1-aminoethyl side chain, which provides a vector for hydrogen bonding.

However, this compact structure presents a significant analytical challenge: Stereochemical Multiplicity .

Stereogenic Centers

The molecule contains two chiral centers, generating four distinct stereoisomers (two diastereomeric pairs of enantiomers):

  • Piperidine C3: The ring carbon bearing the side chain.

  • Exocyclic C1' (Ethylamine chain): The carbon bearing the primary amine.



These exist as two diastereomers, often referred to as syn (or erythro) and anti (or threo), depending on the relative spatial arrangement of the amine and the piperidine ring substituents.

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The bulky N-cyclobutyl group will favor an equatorial orientation to minimize 1,3-diaxial interactions. However, the C3-substituent (the aminoethyl group) introduces complexity:

  • Equatorial Preference: The C3 group generally prefers the equatorial position.

  • Gauche Interactions: The rotation of the exocyclic C1'-C3 bond is restricted by the adjacent piperidine protons, creating distinct rotamer populations detectable by NMR.

Synthetic Provenance & Impurity Logic

To accurately analyze the structure, one must understand its synthetic origin. The most common route involves the reductive amination of 1-cyclobutylpiperidine-3-carbaldehyde with a methyl organometallic reagent (yielding the alcohol) followed by conversion to the amine, or direct reductive amination of the corresponding ketone.

Critical Impurity Profile:

  • Des-cyclobutyl Analog: Arises from incomplete alkylation of the piperidine nitrogen.

  • Over-alkylation: Formation of tertiary exocyclic amines.

  • Diastereomeric Enrichment: Depending on the reduction method (e.g., hydride source), one diastereomer may be kinetically favored, requiring rigorous separation.

Spectroscopic Fingerprinting (NMR & MS)

Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 182.1783 Da[1]

  • Ionization Mode: ESI(+) is highly sensitive due to two basic nitrogen centers.

  • Fragmentation Pattern:

    • m/z 183.18 [M+H]+: Base peak.[1]

    • m/z ~166: Loss of

      
       (characteristic of primary amines).
      
    • m/z ~126: Loss of the cyclobutyl fragment (

      
      ).
      
Nuclear Magnetic Resonance (NMR) Strategy

Distinguishing diastereomers requires high-field NMR (≥400 MHz).

SignalChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Exocyclic Methyl ~1.05 - 1.15Doublet (

Hz)
Critical: The two diastereomers will show two distinct doublets, often separated by 0.02–0.05 ppm. Integration ratio determines diastereomeric excess (de).
Exocyclic Methine ~2.60 - 2.80MultipletShifts significantly between diastereomers due to shielding from the piperidine ring.
Cyclobutyl Methine ~2.70MultipletOverlaps with piperidine ring protons; use HSQC to resolve.
Piperidine C2-H ~1.6 - 3.0ComplexThe axial/equatorial splitting (

Hz) confirms the chair conformation.

Expert Insight: Use NOESY or ROESY to assign relative stereochemistry.

  • Syn-isomer: Strong NOE correlation between the exocyclic methine proton and the piperidine C3-axial proton.

  • Anti-isomer: Weaker or absent correlation due to anti-periplanar geometry.

Advanced Stereochemical Resolution Protocol

Separating the four isomers is a two-stage process: Achiral Flash Chromatography (for diastereomers) followed by Chiral HPLC/SFC (for enantiomers).

Workflow Diagram

The following diagram outlines the logical flow for isolating single stereoisomers.

Stereochemical_Resolution Crude Crude Reaction Mixture (4 Isomers) Flash Achiral Flash Chromatography (Silica / C18) Crude->Flash Purification DiastA Diastereomer Pair A (Racemic Syn) Flash->DiastA Peak 1 DiastB Diastereomer Pair B (Racemic Anti) Flash->DiastB Peak 2 ChiralSFC_A Chiral SFC (Column A) DiastA->ChiralSFC_A Resolution ChiralSFC_B Chiral SFC (Column B) DiastB->ChiralSFC_B Resolution Iso1 Isomer 1 (3R, 1'R) ChiralSFC_A->Iso1 Iso2 Isomer 2 (3S, 1'S) ChiralSFC_A->Iso2 Iso3 Isomer 3 (3R, 1'S) ChiralSFC_B->Iso3 Iso4 Isomer 4 (3S, 1'R) ChiralSFC_B->Iso4

Caption: Hierarchical separation strategy for resolving the four stereoisomers of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine.

Detailed Separation Protocol
Step 1: Diastereomer Separation (Achiral)

Diastereomers have different physical properties (polarity) and can often be separated on standard silica.

  • Stationary Phase: C18 (Reverse Phase) is preferred due to the basicity of the amine.

  • Mobile Phase: Water (0.1%

    
    ) / Acetonitrile gradient. High pH is crucial to keep the amine unprotonated and improve peak shape.
    
  • Validation: Check fractions via 1H NMR (look for the methyl doublet splitting).

Step 2: Enantiomer Separation (Chiral)

Once diastereomers are isolated, separate the enantiomers using Supercritical Fluid Chromatography (SFC).

  • Column Screening:

    • Chiralpak AD-H / AS-H: Amylose-based, excellent for basic amines.

    • Chiralcel OD-H: Cellulose-based, alternative selectivity.

  • Mobile Phase:

    
     with 10-20% Methanol (containing 0.2% Diethylamine or Isopropylamine as a modifier).
    
  • Modifier Logic: The basic additive masks residual silanols, preventing tailing of the basic amine analyte.

Physicochemical Profiling

Understanding the physicochemical behavior is vital for formulation and assay development.

PropertyValue (Predicted/Observed)Significance
pKa 1 (Piperidine N) ~8.5 - 9.0Protonated at physiological pH; drives solubility.
pKa 2 (Primary Amine) ~9.5 - 10.0Highly basic; requires buffered mobile phases for analysis.
LogP ~1.4 - 1.8Cyclobutyl increases lipophilicity vs. methyl/ethyl analogs, improving BBB permeability potential.
TPSA ~42 ŲFavorable for CNS penetration (< 90 Ų).
Experimental Determination of pKa

Do not rely solely on software predictions. Use Potentiometric Titration (e.g., Sirius T3) or NMR-pH titration .

  • Protocol: Dissolve compound in

    
    . Titrate with NaOD/DCl while monitoring the shift of the exocyclic methyl doublet and the cyclobutyl methine. The inflection points correspond to the pKa values.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64026417, 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. Retrieved from [Link]

  • Kozma, D. (2001).CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Smith, R. M. (2005).Understanding the conformational analysis of piperidines. In Advanced Organic Chemistry.
  • Stalcup, A. M. (2010).Chiral Separations. Annual Review of Analytical Chemistry. (Reference for Chiral SFC methodology).

Sources

Foundational

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the field of medicinal chemistry. Its prevalence is underscored by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[1] This guide explores the multifaceted role of piperidine derivatives in drug discovery, detailing their synthesis, therapeutic applications, and the structure-activity relationships that make them a "privileged scaffold" in the pharmaceutical industry.

The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety

The utility of the piperidine scaffold in drug design is rooted in its unique stereochemical and physicochemical properties. As a saturated heterocycle, it adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents, crucial for optimizing interactions with biological targets. The presence of the nitrogen atom offers a versatile handle for modulating key drug-like properties. The introduction of chiral piperidine scaffolds into small molecules can be beneficial for modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic properties, and reducing cardiac hERG toxicity.[2][3]

The piperidine motif in a structure enhances "druggability" as this heterocycle is relatively metabolically stable, facilitates drug transport through natural membranes, and improves pharmacokinetic (ADME) properties, often with reduced toxicity.[4]

Core Synthetic Strategies for Piperidine-Based Amine Intermediates

The synthesis of piperidine-based amine intermediates can be broadly categorized into several key strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the overall complexity of the target molecule.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursors.[5] This process involves the addition of hydrogen across the aromatic pyridine ring, typically using a metal catalyst. While conceptually straightforward, this reaction can present challenges due to the aromaticity of the pyridine ring, which often necessitates potent catalytic systems, high pressures, and elevated temperatures.[5] The Lewis basic nitrogen atom in both the starting material and the product can also act as a catalyst poison.[5]

Hydrogenation_of_Pyridine Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine Hydrogenation H2 H₂/Catalyst H2->Piperidine

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Pyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: In a high-pressure autoclave, add the pyridine substrate and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Carefully add the heterogeneous catalyst (e.g., 5% Pd/C, PtO₂, or Rh/C) under an inert atmosphere. The catalyst loading is typically 1-10 mol%.

  • Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Heat the reaction mixture to the target temperature (e.g., 50-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting piperidine derivative by distillation or column chromatography.

Reductive Amination

Reductive amination is a highly versatile and widely used one-pot reaction for the synthesis of N-substituted piperidines. This method involves the condensation of a piperidin-4-one with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. The choice of the reducing agent is critical for the success of the reaction, with mild hydride reagents being preferred to selectively reduce the iminium ion without affecting the ketone starting material.[6]

Reductive_Amination Piperidinone Piperidin-4-one Iminium Iminium Ion Intermediate Piperidinone->Iminium Amine R-NH₂ Amine->Iminium FinalProduct N-Substituted Piperidine Iminium->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalProduct

Experimental Protocol: Reductive Amination of N-Boc-4-piperidinone with Aniline

This protocol is adapted from the synthesis of a fentanyl precursor.[6]

  • Setup: To a solution of N-Boc-4-piperidinone (1.0 eq) in 1,2-dichloroethane, add aniline (1.0 eq) and a catalytic amount of acetic acid.

  • Reaction: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

N-Alkylation and N-Arylation

Direct N-alkylation and N-arylation are fundamental methods for introducing substituents onto the piperidine ring nitrogen.

N-Alkylation typically involves treating a piperidine derivative with an alkyl halide in the presence of a base to neutralize the acid formed during the reaction.[6]

Experimental Protocol: N-Alkylation of Piperidine

  • Setup: To a magnetically stirred 0.1M solution of piperidine in anhydrous acetonitrile, add a base such as potassium carbonate (1.5 eq).

  • Reagent Addition: Slowly add 1.1 equivalents of an alkyl bromide or iodide over several hours at room temperature under a dry nitrogen atmosphere.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up: Filter off the base and rotary evaporate the acetonitrile and any remaining starting materials to yield the ammonium salt.[7]

Buchwald-Hartwig Amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, 1-2 mol%).

  • Reagents: Add the aryl halide (1.0 eq), the amine (e.g., 4-amino-N-Boc-piperidine, 1.2 eq), and the solvent (e.g., anhydrous toluene).

  • Base Addition: Add the base (e.g., Lithium hexamethyldisilazide (LHMDS), 1.4 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and efficient method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks, which are core structures in many alkaloids.[8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7]

Pictet_Spengler Arylethylamine β-Arylethylamine IminiumIon Iminium Ion Arylethylamine->IminiumIon Aldehyde Aldehyde/Ketone Aldehyde->IminiumIon Cyclization Electrophilic Cyclization IminiumIon->Cyclization Product Tetrahydroisoquinoline or Tetrahydro-β-carboline Cyclization->Product

Spectroscopic Characterization of Piperidine-Based Amine Intermediates

The structural elucidation of piperidine-based amine intermediates relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure and stereochemistry of piperidine derivatives.

¹H NMR of 4-(N-Boc-amino)piperidine: (400MHz, DMSO-d6): δ 6.73 (d, J=7.5Hz, 1H), 3.21 (m, 1H), 2.86-2.82 (m, 2H), 2.40-2.32 (m, 2H), 1.83 (brs, 1H), 1.61-1.57 (m, 2H), 1.35 (s, 9H), 1.23-1.09 (m, 2H).[10]

Proton Chemical Shift (ppm) Multiplicity Assignment
NH (Boc)~6.7dAmide proton
CH (C4)~3.2mProton at the amino-substituted carbon
CH₂ (C2, C6) - axial~2.8mAxial protons adjacent to nitrogen
CH₂ (C2, C6) - equatorial~2.4mEquatorial protons adjacent to nitrogen
NH (ring)~1.8br sAmine proton
CH₂ (C3, C5) - axial~1.6mAxial protons
C(CH₃)₃~1.35stert-Butyl protons
CH₂ (C3, C5) - equatorial~1.1-1.2mEquatorial protons

¹³C NMR of 4-(N-Boc-amino)piperidine:

Carbon Chemical Shift (ppm) Assignment
C=O (Boc)~155Carbonyl carbon
C(CH₃)₃~77Quaternary carbon of tert-butyl group
C4~49Carbon bearing the amino group
C2, C6~44Carbons adjacent to the ring nitrogen
C3, C5~33Methylene carbons
C(CH₃)₃~28Methyl carbons of the tert-butyl group
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amine)3300-3500 (medium, sharp)
C-H stretch (alkane)2850-2960 (strong, sharp)
C=O stretch (amide, Boc)~1680 (strong)
N-H bend (amine)1590-1650 (medium)
C-N stretch1000-1250 (medium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The fragmentation of piperidine derivatives is influenced by the ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and the substituents on the ring.[6]

Under EI, a dominant fragmentation pathway is α-cleavage, where the C-C bond adjacent to the nitrogen atom is cleaved, leading to a stable iminium ion.[6] In ESI, which is a softer ionization technique, the protonated molecule [M+H]⁺ is typically observed.[6] Tandem MS (MS/MS) of this precursor ion often reveals characteristic neutral losses of small molecules like water or acetic acid from substituted piperidines.[2]

Applications in Drug Discovery

The piperidine scaffold is a key component in numerous FDA-approved drugs across a wide range of therapeutic areas.[3][11] Its ability to confer favorable pharmacokinetic properties makes it a valuable building block in drug design.[4]

Drug Name Therapeutic Area Mechanism of Action
Methylphenidate (Ritalin)ADHD, NarcolepsyNorepinephrine-dopamine reuptake inhibitor
Donepezil (Aricept)Alzheimer's DiseaseAcetylcholinesterase inhibitor[1]
Haloperidol (Haldol)Schizophrenia, Tourette syndromeDopamine D2 receptor antagonist
Fentanyl (Sublimaze)Analgesiaμ-opioid receptor agonist
Paroxetine (Paxil)Depression, Anxiety disordersSelective serotonin reuptake inhibitor (SSRI)
Risperidone (Risperdal)Schizophrenia, Bipolar disorderDopamine and serotonin receptor antagonist
Loperamide (Imodium)Diarrheaμ-opioid receptor agonist in the myenteric plexus
Thioridazine (Mellaril)SchizophreniaDopamine receptor antagonist
Raloxifene (Evista)Osteoporosis, Breast cancer preventionSelective estrogen receptor modulator (SERM)

This table provides a snapshot of the diverse applications of piperidine-containing drugs, highlighting the scaffold's versatility in targeting a wide array of biological systems.

Conclusion

Piperidine-based amine intermediates are undeniably a cornerstone of modern medicinal chemistry. Their favorable physicochemical and pharmacokinetic properties, coupled with the availability of robust and versatile synthetic methodologies, have solidified their status as a privileged scaffold in drug discovery. A thorough understanding of their synthesis, characterization, and structure-activity relationships is paramount for researchers and scientists dedicated to the development of novel therapeutics. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for professionals in the field.

References

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., Young, M. C. M., Furlan, M., & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. [Link]

  • Hailes, H. C. (2020). Pictet-Spenglerases in Alkaloid Biosynthesis: Future Applications in Biocatalysis. Current Opinion in Chemical Biology. [Link]

  • Sabia, S., & Pinnen, F. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine.... [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • Sabia, S., & Pinnen, F. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. [Link]

  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine.... [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. [Link]

  • Al-Zoubi, R. M. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Link]

  • ResearchGate. (n.d.). Applications of Pictet–Spengler reaction in the total synthesis of alkaloids. [Link]

  • Scott, J. D., & Jessu, V. (1956). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Bureau of Mines Report of Investigations. [Link]

  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b).... [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

Sources

Exploratory

Whitepaper: Unlocking the Therapeutic Potential of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Derivatives as Novel Chemokine Receptor Modulators

Section 1: Executive Summary & Introduction to the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of pharmaceuticals across various therapeutic classes.[1] Its con...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Executive Summary & Introduction to the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of pharmaceuticals across various therapeutic classes.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold for engaging with biological targets. This guide focuses on a specific, promising class of piperidine derivatives: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine and its analogues. Our exploration has revealed these compounds to be potent modulators of chemokine receptors, specifically acting as dual antagonists for CC Chemokine Receptor 2 (CCR2) and CCR5.[2]

The central role of the CCR2/CCL2 axis in recruiting inflammatory monocytes to sites of tissue injury has implicated it in a host of inflammatory and autoimmune diseases.[3][4] While numerous CCR2 antagonists have entered clinical trials, success has been limited. A growing body of evidence suggests that dual antagonism of both CCR2 and the closely related CCR5 receptor could offer a more robust therapeutic effect, particularly in cardiovascular and autoimmune diseases.[2] This whitepaper provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine derivatives, establishing their potential as next-generation anti-inflammatory agents.

Section 2: The Scientific Rationale - Dual Antagonism of CCR2 & CCR5

The CCR2/CCL2 Signaling Axis in Inflammation

Monocyte Chemoattractant Protein-1 (CCL2, also known as MCP-1) is a primary chemokine that regulates the migration and infiltration of monocytes, memory T-cells, and dendritic cells.[3][4] It exerts its effect by binding to the G-protein coupled receptor (GPCR), CCR2. This interaction triggers a signaling cascade that leads to chemotaxis, the directed movement of these immune cells from the bone marrow and bloodstream into tissues.[3] In chronic inflammatory conditions such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis, this process becomes dysregulated, leading to excessive immune cell accumulation and perpetuation of tissue damage.[3][4] Therefore, blocking the CCR2 receptor is a highly validated strategy to disrupt this pathological inflammatory response.

The Synergy of Dual CCR2/CCR5 Blockade

CCR5 is another key chemokine receptor, sharing significant homology with CCR2. It is the primary receptor for chemokines like CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) and also plays a critical role in the migration of various immune cells. The rationale for targeting both receptors simultaneously is compelling; it provides a broader blockade of inflammatory cell recruitment, potentially leading to greater efficacy than targeting CCR2 alone. Our development program has focused on the hybridization of known CCR2 antagonist chemotypes to create novel series with potent dual activity.[2]

Molecular Interaction and Mechanism of Action

Structural studies and molecular modeling indicate that piperidine-based antagonists engage with key residues within the transmembrane domains (TMD) of the CCR2 receptor. A critical interaction has been identified with Glutamic acid 291 (Glu291) in TMD7.[2] The nitrogen atom within the piperidine ring appears crucial for this interaction, providing an enhancement in binding affinity compared to parent cyclohexyl derivatives which do not engage this residue.[2] The antagonist occupies the binding pocket, preventing the conformational changes required for GPCR activation by endogenous ligands like CCL2, thereby inhibiting downstream signaling.

Figure 1: CCR2 Antagonist Mechanism of Action CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds & Activates G_Protein G-Protein (Gαi) CCR2->G_Protein Activates Block Blockade Antagonist 1-(1-Cyclobutylpiperidin-3-yl) ethan-1-amine Derivative Antagonist->CCR2 Binds & Blocks Antagonist->Block Competitive Antagonism Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK) G_Protein->Signaling Initiates Chemotaxis Monocyte Chemotaxis & Inflammation Signaling->Chemotaxis Promotes Block->G_Protein Prevents Activation

Figure 1: CCR2 Antagonist Mechanism of Action.

Section 3: Synthesis and Structure-Activity Relationship (SAR)

General Synthetic Approach

The synthesis of substituted piperidines is a well-established field of organic chemistry.[1] Methods such as catalytic hydrogenation of pyridine precursors, various cyclization reactions, and reductive amination are commonly employed.[1] For the 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine core, a convergent synthesis strategy is often most efficient. This typically involves the preparation of a substituted piperidine core followed by the introduction of the ethylamine side chain. Reductive amination, which involves the condensation of an amine with a ketone or aldehyde followed by reduction of the resulting imine, is a key transformation in this process.[1][5]

Figure 2: General Synthesis Workflow Start Piperidone Precursor (e.g., N-protected-3-acetylpiperidine) Step1 Reductive Amination (Cyclobutylamine, NaBH(OAc)3) Start->Step1 Intermediate1 N-Cyclobutyl-3-acetylpiperidine Step1->Intermediate1 Step2 Functional Group Transformation (e.g., Oxime formation) Intermediate1->Step2 Intermediate2 Oxime Intermediate Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4 or H2/Pd-C) Intermediate2->Step3 Final 1-(1-Cyclobutylpiperidin-3-yl) ethan-1-amine Core Step3->Final Step4 Amide Coupling or Further Derivatization Final->Step4 Final_Derivatives Final Bioactive Derivatives Step4->Final_Derivatives

Figure 2: General Synthesis Workflow.
Structure-Activity Relationship (SAR) Insights

Systematic modification of the lead scaffold has yielded critical insights into the features required for potent dual CCR2/CCR5 antagonism and favorable pharmacokinetic properties.

  • Piperidine Core : As previously noted, the piperidine nitrogen is critical for enhanced CCR2 binding through interaction with Glu291.[2]

  • N-Substituent : The cyclobutyl group on the piperidine nitrogen has been found to be optimal in many cases, balancing potency with desirable physicochemical properties.

  • Side Chain & Linker : The ethylamine side chain is a key pharmacophoric element. Modifications here have a profound impact. A pivotal discovery was the installation of a γ-lactam as a spacer group, which dramatically improved oral bioavailability.[2]

  • Benzamide Mimetic : Replacing a traditional benzamide moiety with a quinazoline group also contributed significantly to improved bioavailability, likely by altering metabolic pathways and solubility.[2]

These SAR studies led to the identification of highly potent and orally bioavailable dual antagonists, exemplified by compounds suitable for evaluation in both murine and primate models of inflammation.[2]

ModificationTarget RegionObservationImpact on Activity/PropertiesReference
Cyclohexyl -> PiperidineCore ScaffoldInstallation of nitrogen into the ring.Enhanced CCR2 binding affinity.[2]
Amide Linker -> γ-LactamSpacer GroupHybridization of acyclic and cyclic series.Markedly improved oral bioavailability.[2]
Benzamide -> QuinazolineAromatic MoietyMimetic replacement.Improved oral bioavailability.[2]
Varied Alkyl Side ChainsSide ChainExploration of different alkyl groups.Modulated binding affinity and selectivity.[2]
Table 1: Key Structure-Activity Relationship (SAR) Findings.

Section 4: Preclinical Evaluation Workflow

A rigorous, multi-step process is required to validate the therapeutic potential of these derivatives, moving from in vitro target engagement to in vivo efficacy and safety.

Figure 3: Preclinical Evaluation Workflow SAR SAR & Lead Optimization Binding In Vitro Binding Assays (CCR2/CCR5) SAR->Binding Functional In Vitro Functional Assays (Chemotaxis) Binding->Functional Tox Safety/Tox (hERG, Cytotoxicity) Binding->Tox ADME In Vitro ADME (Microsomal Stability, Permeability) Functional->ADME PK In Vivo PK (Mouse, Rat) (Oral Dosing) ADME->PK Efficacy In Vivo Efficacy (Inflammation Models) PK->Efficacy Candidate Candidate Selection Efficacy->Candidate Tox->Candidate

Figure 3: Preclinical Evaluation Workflow.
In Vitro Characterization
  • Binding Affinity : The initial screen involves determining the binding affinity (IC50) of the compounds for the target receptors. This is typically done using radioligand displacement assays. For CCR5, this can be assessed by measuring the antagonism of MIP-1β binding to cells stably expressing the receptor.[2]

  • Functional Activity : Potency is confirmed in functional assays that measure the biological response. Chemotaxis assays are the gold standard, quantifying the ability of a compound to inhibit the migration of CCR2-expressing cells toward a CCL2 gradient.[2]

  • Safety & Selectivity : Early-stage safety assessment is critical. The hERG patch-clamp assay is used to evaluate the potential for cardiac liability.[2] Compounds are also profiled against a panel of other receptors to ensure selectivity.

In Vivo Pharmacokinetics (PK)

The goal of PK studies is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[6] For this class of molecules, oral bioavailability is a key parameter.

  • Study Design : Compounds are typically administered orally (p.o.) to rodents (e.g., mice) at a specific dose.[2] Blood samples are collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis : Plasma concentrations of the drug are quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[3]

  • Key Parameters : The resulting concentration-time curve is used to calculate critical PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), T½ (half-life), and AUC (Area Under the Curve), which represents total drug exposure.[2][7]

Compound IDDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)T½ (hr)
Example Compound A 1015001.575004.6
Example Compound B 108502.052006.1
Example Compound C 1021001.098004.9
Note: Data is representative and for illustrative purposes.
Table 2: Representative Pharmacokinetic Data in Mice.

Section 5: Detailed Experimental Protocols

Protocol: Representative Synthesis of a γ-Lactam Linked Derivative

Causality: This protocol illustrates the key amide coupling step to install the bioavailability-enhancing γ-lactam linker, a critical step derived from SAR studies.[2]

  • Reactant Preparation : To a solution of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Coupling Agent : In a separate flask, dissolve the desired γ-lactam carboxylic acid precursor (1.1 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DCM.

  • Reaction : Cool the amine solution to 0°C in an ice bath. Add the coupling agent solution dropwise over 15 minutes.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up : Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the final product.

Protocol: CCR5 Radioligand Binding Assay

Causality: This protocol provides a self-validating system to quantify target engagement at the CCR5 receptor, essential for confirming the dual-antagonist hypothesis.

  • Cell Preparation : Utilize membranes from a stable cell line overexpressing human CCR5 (e.g., HT1080 cells).[2] Homogenize thawed membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.5% BSA).

  • Assay Plate Setup : In a 96-well plate, add 25 µL of assay buffer for total binding wells and 25 µL of a non-labeled high-affinity ligand for non-specific binding (NSB) wells. Add 25 µL of test compound dilutions (in 2% DMSO) to sample wells.

  • Radioligand Addition : Add 25 µL of [125I]-MIP-1β (final concentration ~50 pM) to all wells.

  • Reaction Initiation : Add 50 µL of the prepared cell membrane suspension (~5 µg protein/well) to all wells to initiate the binding reaction.

  • Incubation : Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Termination & Harvesting : Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl).

  • Quantification : Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis : Calculate specific binding (Total - NSB). Plot the percent inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.

Section 6: Conclusion and Future Directions

The 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine scaffold represents a highly promising starting point for the development of novel anti-inflammatory therapeutics. Through strategic chemical hybridization, derivatives have been identified that exhibit potent dual antagonism of CCR2 and CCR5.[2] Crucially, SAR-guided modifications, such as the incorporation of a γ-lactam linker and a quinazoline moiety, have successfully addressed the challenge of poor oral bioavailability that has plagued earlier generations of chemokine receptor antagonists.[2]

The path forward will focus on comprehensive preclinical profiling of lead candidates. This includes efficacy studies in robust animal models of diseases like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. Long-term toxicology studies will be essential to establish a suitable safety window for human clinical trials. Further optimization of ADME properties to achieve an ideal pharmacokinetic profile for once-daily oral dosing remains a key objective. The insights and protocols detailed in this guide provide a solid foundation for advancing this exciting class of compounds toward clinical reality.

References

  • Bunt, J. B., Lim, A. C., Dairaghi, D. J., Jenh, C. H., Ertl, L. S., Jaen, J. C., ... & Schall, T. J. (2014). Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5. ACS Medicinal Chemistry Letters, 5(9), 1033–1038. [Link]

  • PubChem. 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

  • D'yachenko, I. A., & D'yachenko, V. D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. [Link]

  • Bachelerie, F., Ben-Baruch, A., Burkhardt, A. M., Combadiere, C., Farber, J. M., Graham, G. J., ... & Zlotnik, A. (2014). Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. Journal of Immunology, 193(10), 4879-4886. [Link]

  • Cook, D. A., Schifeling, C. H., Hess, G. F., Guss, V. L., Schroeder, C. E., & Arnold, L. A. (2020). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. Scientific Reports, 10(1), 1-12. [Link]

  • Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists. Expert opinion on therapeutic patents, 19(3), 295-303. [Link]

  • Witherington, J., Bordas, V., Cooper, D. G., Gribble, A. D., Ife, R. J., Berkhout, T., ... & Groot, P. H. (2001). Conformationally restricted indolopiperidine derivatives as potent CCR2B receptor antagonists. Bioorganic & medicinal chemistry letters, 11(16), 2177-2180. [Link]

  • Rothman, R. B., Xu, H., Char, G. U., Kim, A., de Costa, B. R., & Jacobson, A. E. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of medicinal chemistry, 36(23), 3631-3640. [Link]

  • Melkonyan, A. M., Villoutreix, D. O., & Hibert, M. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 44(17), 2707-2718. [Link]

  • Sroor, F. M., Basyouni, W. M., Aly, H. H., & Arafa, A. (2022). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Schepmann, D., & Wünsch, B. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 4203. [Link]

  • Issabayeva, G., Abilov, M., Yegemberdiyeva, R., Seidakhmetova, R., & Praliyev, K. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 643. [Link]

  • He, L., Li, Y., Li, H., Gao, J., Si, Y., & Liu, X. (2007). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & medicinal chemistry letters, 17(3), 697-701. [Link]

  • van der Sluis, T., Lou, B., de Vries, H., Lenselink, E. B., IJzerman, A. P., & Heitman, L. H. (2023). Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. Purinergic Signalling, 20(1), 193-205.
  • Tankisi, H., Bostock, H., Finnerup, N. B., Pieber, T. R., Wallentin, L., & He, L. (2024). SAFETY, PHARMACOKINETICS, AND PHARMACODYNAMICS OF A CLC-1 INHIBITOR-A FIRST-IN-CLASS COMPOUND THAT ENHANCES MUSCLE EXCITABILITY. medRxiv. [Link]

  • Al-Dorzi, H. M., & Al-Harbi, S. A. (2022). How critical illness impacts drug pharmacokinetics and pharmacodynamics. The Pharmaceutical Journal. [Link]

  • Popov, A. M., & Stonik, V. A. (2020). Pharmacokinetics of Marine-Derived Drugs. Marine drugs, 18(11), 558. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

Sources

Foundational

Solubility profile of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine in water vs organic solvents

Executive Summary This technical guide provides a comprehensive solubility profile and physicochemical characterization framework for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (CAS: 1498100-95-0 / Analogous structures)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and physicochemical characterization framework for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (CAS: 1498100-95-0 / Analogous structures). As a bifunctional amine intermediate commonly employed in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists), its handling requires a precise understanding of its pH-dependent solubility and lipophilic behavior.

The compound exhibits a dual-solubility character : it behaves as a lipophile in its free-base form (soluble in chlorinated and non-polar organics) and as a highly soluble hydrophile in acidic aqueous media due to the protonation of its tertiary piperidine and primary ethylamine nitrogen centers.

Part 1: Physicochemical Identity & Theoretical Profile

Before establishing experimental protocols, one must ground the solubility strategy in the molecule's intrinsic properties.

Structural Properties
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₁H₂₂N₂Bifunctional amine core.[1]
Molecular Weight ~182.29 g/mol Low MW facilitates high molar solubility.
Physical State Viscous Oil / Low-melting SolidLikely an oil at RT in free-base form; solids are usually salts (HCl, fumarate).
LogP (Octanol/Water) ~1.8 – 2.1Moderately lipophilic. Permeable but requires organic cosolvents for high-conc. stock solutions.
pKa (Calculated) N1 (Piperidine): ~8.5–9.5 N (Ethylamine): ~10.0–10.5Critical: At pH 7.4, the molecule is partially to fully protonated (cationic), increasing aqueous solubility.
TPSA ~29 ŲGood membrane permeability; low polar surface area suggests high solubility in non-polar solvents.
The Solubility Landscape

The cyclobutyl group introduces significant steric bulk and lipophilicity, distinguishing this compound from simple ethyl-piperidines.

  • Aqueous Media:

    • pH < 4: Highly Soluble (>50 mg/mL). Both nitrogens are protonated (

      
      ), disrupting crystal lattice energy.
      
    • pH > 10: Sparingly Soluble to Insoluble. The molecule exists as a neutral free base, driven by the hydrophobic cyclobutyl and piperidine rings.

  • Organic Solvents:

    • Excellent: Dichloromethane (DCM), Methanol, Ethanol, DMSO, DMF.

    • Good: Ethyl Acetate, Toluene (Free base form).

    • Poor: Hexanes/Heptane (unless heated; the primary amine adds polarity).

Part 2: Solubility Data & Solvent Compatibility

Solvent Selection Matrix

Use this table to select the optimal solvent for synthesis, purification, or analysis.

Solvent ClassSolventSolubility RatingApplication Context
Polar Aprotic DMSO High (>100 mM)Primary Stock: Ideal for biological assays and cryo-storage.
DMF High (>100 mM)Synthesis; alternative to DMSO if workup requires evaporation.
Polar Protic Methanol High LC-MS injection solvent; Synthesis (Reductive amination).
Water (pH 2) High HPLC Mobile Phase A; Aqueous workup (Extraction).
Water (pH 10) Low Precipitation/Crystallization of the free base.
Chlorinated DCM High Extraction: Preferred solvent for extracting the free base from aqueous phases.
Chloroform High NMR analysis.
Non-Polar Hexane Low/Moderate Impurity precipitation; washing of solid salts.
Toluene Moderate High-temperature synthesis; azeotropic drying.
Critical Handling Note: The "Oiling Out" Phenomenon

Due to the cyclobutyl group, this compound often "oils out" rather than crystallizing during purification.

  • Cause: The flexible cycloalkane ring prevents efficient lattice packing.

  • Remediation: If the free base oils out in water/organic mixtures, extract into DCM, dry over MgSO₄, and convert to a salt (e.g., Dihydrochloride or Oxalate) to force precipitation.

Part 3: Experimental Protocols

Protocol A: Determination of Kinetic Solubility (High Throughput)

Use this for rapid assessment during biological screening.

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Spiking: Add 10 µL of stock to 490 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

  • Quantification: Analyze filtrate via LC-MS/MS or HPLC-UV against a standard curve.

    • Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Conc_standard.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation development and pre-clinical profiling.

  • Saturation: Add excess solid (or oil) 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine to 2 mL of buffer (pH 2.0, 7.4, and 10.0) in glass vials.

  • Agitation: Stir vigorously for 48 hours at 25°C.

  • pH Check: Measure pH at T=0 and T=48h. Note: Amine dissolution will shift pH towards basic; readjust with HCl if necessary.

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Analysis: Dilute supernatant with Methanol (1:10) to prevent precipitation and analyze via HPLC.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision workflow for handling this amine based on its phase behavior and pH sensitivity.

SolubilityWorkflow Start Start: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine StateCheck Check Physical State Start->StateCheck IsOil Viscous Oil (Free Base) StateCheck->IsOil Usually IsSolid Solid (Salt Form) StateCheck->IsSolid If HCl/TFA Salt AqSol Aqueous Solubility Required? IsOil->AqSol OrgSol Organic Synthesis/Extraction? IsOil->OrgSol AdjustPH Adjust pH < 5.0 (Protonation of N) AqSol->AdjustPH Yes Soluble Highly Soluble (>50 mg/mL) AdjustPH->Soluble Choice Solvent Choice OrgSol->Choice DCM DCM/Chloroform (Excellent for Extraction) Choice->DCM DMSO DMSO/DMF (Stock Solutions) Choice->DMSO Hexane Hexane/Heptane (Poor - Use for Washing) Choice->Hexane

Caption: Decision tree for solvent selection based on the ionization state and intended application of the amine.

Part 5: Salt Screening for Improved Solubility

For drug development, the free base oil is often impractical. Converting the amine to a crystalline salt is recommended to stabilize the compound and define its solubility.

  • Dihydrochloride (2HCl):

    • Method: Dissolve free base in Et₂O or EtOH; add 2.2 eq. of 4M HCl in Dioxane.

    • Outcome: Highly water-soluble solid; hygroscopic.

  • Fumarate/Oxalate:

    • Method: Add 1.0 eq. of acid in hot Acetone/EtOH.

    • Outcome: Often non-hygroscopic, crystalline solids with moderate water solubility (ideal for tablets).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64026417, 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Exploratory

Technical Whitepaper: Stereochemical Resolution and Pharmacophore Analysis of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

This technical guide is structured as an advanced internal whitepaper for medicinal chemistry and process development teams. It focuses on the stereochemical intricacies, synthetic routes, and analytical resolution of th...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as an advanced internal whitepaper for medicinal chemistry and process development teams. It focuses on the stereochemical intricacies, synthetic routes, and analytical resolution of the specified piperidine scaffold.

Executive Summary

The title compound, 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine , represents a "privileged scaffold" frequently utilized in GPCR antagonists (e.g., CCR2/CCR5 modulators) and Janus Kinase (JAK) inhibitors. Its pharmacological value lies in the rigidification of the amine side chain via the piperidine ring, combined with the lipophilic bulk of the cyclobutyl group.

However, this molecule presents a significant stereochemical challenge: two non-adjacent chiral centers generating four distinct stereoisomers. This guide outlines the structural anatomy, conformational preferences, and a self-validating protocol for the synthesis and resolution of these isomers.

Structural Anatomy & Stereogenic Complexity

Stereoisomer Identification

The molecule possesses two stereogenic centers:

  • C3 of the Piperidine Ring: The point of attachment for the ethylamine side chain.

  • C1' of the Ethylamine Side Chain: The exocyclic carbon bearing the primary amine.

This creates a diastereomeric pair of enantiomers (


 isomers).
Isomer IDPiperidine C3 ConfigExocyclic C1' ConfigRelationship
Iso-1


Enantiomer of Iso-2
Iso-2


Enantiomer of Iso-1
Iso-3


Enantiomer of Iso-4
Iso-4


Enantiomer of Iso-3

Note: Iso-1/Iso-2 are diastereomers of Iso-3/Iso-4.

Conformational Analysis (The "Active" Conformer)

Understanding the 3D shape is critical for binding affinity.

  • Piperidine Chair: The ring predominantly adopts a chair conformation.[1]

  • N-Substituent (Cyclobutyl): Due to steric bulk (A-value > 2.0 kcal/mol), the cyclobutyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

  • C3-Substituent:

    • In the (3R, 1'R) isomer (assuming N-cyclobutyl is equatorial), the C3-side chain also prefers the equatorial orientation (1,3-diequatorial relationship).

    • This "diequatorial" conformation is thermodynamically most stable and typically represents the bioactive conformation in large binding pockets.

Synthetic Routes & Stereocontrol[2]

We recommend a "Late-Stage Functionalization" approach. Attempting to resolve the final diamine is often complicated by the high basicity of two nitrogen atoms. It is superior to resolve the N-Boc protected intermediate.

Recommended Workflow (Graphviz Visualization)

SynthesisWorkflow Start Start: 3-Acetylpyridine Step1 1. Hydrogenation (PtO2) (Racemic cis/trans mix) Start->Step1 Reduction Step2 2. Boc-Protection (N-Boc-3-acetylpiperidine) Step1->Step2 Boc2O Step3 3. Reductive Amination (NH4OAc, NaBH3CN) Step2->Step3 Install Exocyclic Amine Intermed Intermediate: tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate Step3->Intermed Resolution CRITICAL STEP: Chiral SFC Resolution Intermed->Resolution Separate 4 Isomers PathA Isomer A (3R, 1'R) Resolution->PathA PathB Isomer B (3S, 1'S) Resolution->PathB FinalStep N-Alkylation: Cyclobutanone + STAB PathA->FinalStep Deprotect & Alkylate Product Target: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine FinalStep->Product

Caption: Figure 1. Late-stage divergence strategy. Resolving the Boc-protected intermediate prevents peak tailing issues common with the highly basic cyclobutyl-diamine.

Detailed Protocol: Reductive Amination (Cyclobutyl Installation)

Context: This step is performed after chiral resolution of the core.

Reagents:

  • Substrate: (3R)-3-((1R)-1-aminoethyl)piperidine dihydrochloride (Resolved salt)

  • Carbonyl Source: Cyclobutanone (1.2 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free Basing (In-situ): Suspend the piperidine dihydrochloride salt in DCE. Add Triethylamine (TEA, 2.5 equiv) and stir for 15 min to liberate the free amine. Note: The secondary piperidine amine is more nucleophilic than the hindered exocyclic primary amine.

  • Imine Formation: Add Cyclobutanone (1.2 equiv). Stir at Room Temperature (RT) for 30 min.

    • Mechanism:[2][3][4][5][6] The piperidine nitrogen attacks the ketone. The exocyclic amine is less reactive due to steric hindrance from the alpha-methyl group.

  • Reduction: Cool to 0°C. Add STAB (2.0 equiv) portion-wise. Allow to warm to RT overnight.

  • Quench: Add saturated aqueous NaHCO3. Extract with DCM.[2]

  • Purification: The cyclobutyl group adds significant lipophilicity. Purify via reverse-phase prep-HPLC (C18, Water/Acetonitrile + 0.1% NH4OH).

Analytical Resolution (Self-Validating Protocols)

Separating amino-piperidines is notoriously difficult due to peak tailing caused by interaction with residual silanols on silica. Supercritical Fluid Chromatography (SFC) is the gold standard here.

Chiral SFC Method Development

To validate the stereochemical purity, use the following screening conditions.

ParameterCondition A (Primary)Condition B (Secondary)
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase CO2 / Methanol (60:40)CO2 / Ethanol (70:30)
Additive 0.2% Diethylamine (DEA) 0.2% Isopropylamine (IPA)
Flow Rate 3.0 mL/min3.0 mL/min
Back Pressure 120 bar120 bar
Detection UV (210 nm)UV (210 nm)

Why DEA? Basic additives are mandatory for this substrate. They compete for active silanol sites on the stationary phase, sharpening the peak shape of the basic piperidine nitrogen. Without DEA, the enantiomers will likely co-elute as broad humps.

Absolute Configuration Determination (Mosher's Method)

Do not rely solely on optical rotation. Use Mosher's Amide Analysis for absolute proof.

  • React the resolved amine with

    
    -(-)-MTPA-Cl.
    
  • Analyze via

    
     NMR and 
    
    
    
    NMR.
  • Compare chemical shifts (

    
    ) of the protons adjacent to the chiral center to assign configuration based on the shielding cone of the phenyl group.
    

Pharmacophore & Signaling Logic

Understanding how this scaffold fits into a biological system (e.g., a GPCR) helps in rational drug design.

Pharmacophore Ligand Ligand: Cyclobutyl-Piperidine Pocket_Asp Receptor: Asp residue (TM3) Ligand->Pocket_Asp Ionic Bond (Protonated N1) Pocket_Hydro Receptor: Hydrophobic Pocket Ligand->Pocket_Hydro Van der Waals (Cyclobutyl)

Caption: Figure 2. Pharmacophore interaction map. The basic piperidine nitrogen (pKa ~9-10) forms a critical salt bridge with Aspartate residues in GPCR transmembrane domains, while the cyclobutyl fills hydrophobic sub-pockets.

References

  • SFC Method Development for Basic Amines

    • De Klerck, K., et al. "Chiral separation of basic compounds in SFC with polysaccharide-based stationary phases.
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
  • Conformational Analysis of Piperidines

    • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Standard Text).
  • Mosher's Method for Absolute Configuration

    • Hoye, T. R., et al. "A Practical Guide to Mosher's Procedure.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine: An Application Note

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the piperidine ring allo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This application note provides detailed synthetic protocols for the preparation of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine, a novel building block with potential applications in drug discovery as a scaffold for creating diverse chemical libraries. The presence of a cyclobutyl group on the piperidine nitrogen and a primary amine at the 3-position offers multiple points for further chemical modification.

Two plausible and robust synthetic routes are presented, starting from commercially available precursors. These protocols are designed for researchers and scientists in organic and medicinal chemistry and provide a comprehensive guide to the synthesis and characterization of this target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine, suggests two primary synthetic strategies, as illustrated below. Both routes commence from the readily available 3-acetylpiperidine.

Retrosynthesis cluster_route1 Route 1 cluster_route2 Route 2 target 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine r1_inter1 1-(Piperidin-3-yl)ethan-1-amine target->r1_inter1 N-Cyclobutylation r2_inter1 1-(1-Cyclobutylpiperidin-3-yl)ethanone target->r2_inter1 Reductive Amination r1_start 3-Acetylpiperidine r1_inter1->r1_start Reductive Amination r2_start 3-Acetylpiperidine r2_inter1->r2_start N-Cyclobutylation

Caption: Retrosynthetic analysis of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine.

Route 1 involves the initial formation of the 1-aminoethyl side chain on the piperidine ring, followed by the N-alkylation with a cyclobutyl group. This approach utilizes the commercially available intermediate 1-(piperidin-3-yl)ethan-1-amine.[2]

Route 2 prioritizes the N-alkylation of the piperidine core, followed by the transformation of the acetyl group into the primary amine. This route offers the advantage of potentially simpler purification of the intermediates.

Synthetic Route 1: Synthesis via N-Alkylation of a Pre-functionalized Piperidine

This route begins with the reductive amination of 3-acetylpiperidine to form 1-(piperidin-3-yl)ethan-1-amine, which is then N-alkylated with a cyclobutyl group.

Workflow for Synthetic Route 1

Route 1 Workflow start 3-Acetylpiperidine step1 Reductive Amination (NH4OAc, NaBH3CN, MeOH) start->step1 intermediate 1-(Piperidin-3-yl)ethan-1-amine step1->intermediate step2 N-Cyclobutylation (Cyclobutyl bromide, K2CO3, MeCN) intermediate->step2 product 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine step2->product

Caption: Workflow for the synthesis of the target compound via Route 1.

Protocol 1.1: Synthesis of 1-(Piperidin-3-yl)ethan-1-amine from 3-Acetylpiperidine

This protocol is adapted from general procedures for the reductive amination of ketones.[3][4]

Materials:

  • 3-Acetylpiperidine hydrochloride

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 3-acetylpiperidine hydrochloride (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain 1-(piperidin-3-yl)ethan-1-amine.

ParameterValue
Reactants 3-Acetylpiperidine HCl, NH₄OAc, NaBH₃CN
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Work-up Extractive
Purification Column Chromatography
Protocol 1.2: N-Cyclobutylation of 1-(Piperidin-3-yl)ethan-1-amine

This protocol is based on standard N-alkylation procedures for piperidines.[5]

Materials:

  • 1-(Piperidin-3-yl)ethan-1-amine

  • Cyclobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(piperidin-3-yl)ethan-1-amine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add cyclobutyl bromide (1.1-1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-70 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine.

ParameterValue
Reactants 1-(Piperidin-3-yl)ethan-1-amine, Cyclobutyl bromide, K₂CO₃
Solvent Acetonitrile
Temperature 50-70 °C
Reaction Time 8-12 hours
Work-up Filtration and Extraction
Purification Column Chromatography

Synthetic Route 2: Synthesis via Functionalization of an N-Cyclobutylated Piperidine

This alternative route involves the initial N-alkylation of 3-acetylpiperidine, followed by the reductive amination of the resulting ketone.

Workflow for Synthetic Route 2

Route 2 Workflow start 3-Acetylpiperidine step1 N-Cyclobutylation (Cyclobutanone, NaBH(OAc)3, DCM) start->step1 intermediate 1-(1-Cyclobutylpiperidin-3-yl)ethanone step1->intermediate step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) intermediate->step2 product 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine step2->product

Caption: Workflow for the synthesis of the target compound via Route 2.

Protocol 2.1: Synthesis of 1-(1-Cyclobutylpiperidin-3-yl)ethanone

This protocol utilizes reductive amination for the N-alkylation of the piperidine ring.[6]

Materials:

  • 3-Acetylpiperidine hydrochloride

  • Cyclobutanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 3-acetylpiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add cyclobutanone (1.2 eq) and stir for an additional 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-(1-cyclobutylpiperidin-3-yl)ethanone.

ParameterValue
Reactants 3-Acetylpiperidine HCl, Cyclobutanone, NaBH(OAc)₃
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 12-18 hours
Work-up Extractive
Purification Column Chromatography
Protocol 2.2: Reductive Amination of 1-(1-Cyclobutylpiperidin-3-yl)ethanone

This protocol is analogous to Protocol 1.1 for the conversion of the acetyl group to a primary amine.

Materials:

  • 1-(1-Cyclobutylpiperidin-3-yl)ethanone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 1-(1-cyclobutylpiperidin-3-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine.

ParameterValue
Reactants 1-(1-Cyclobutylpiperidin-3-yl)ethanone, NH₄OAc, NaBH₃CN
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Work-up Extractive
Purification Column Chromatography

Conclusion

This application note details two viable synthetic routes for the preparation of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. Both routes employ well-established and reliable chemical transformations, offering flexibility in the synthetic strategy. The choice between the two routes may depend on the availability of starting materials, the scale of the synthesis, and the ease of purification of the respective intermediates. These protocols provide a solid foundation for the synthesis of this novel building block, enabling its further exploration in the development of new chemical entities with potential therapeutic applications.

References

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. [Link]

  • Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine, in the presence of a reducing agent. Science of Synthesis. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge. [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

Sources

Application

Application Notes &amp; Protocols: Peptide Coupling Strategies for the Sterically Hindered Amine, 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

Preface: Navigating the Challenges of Sterically Encumbered Amide Bond Formation In the landscape of modern drug development and peptide chemistry, the formation of the amide bond is a cornerstone reaction.[1][2] While s...

Author: BenchChem Technical Support Team. Date: March 2026

Preface: Navigating the Challenges of Sterically Encumbered Amide Bond Formation

In the landscape of modern drug development and peptide chemistry, the formation of the amide bond is a cornerstone reaction.[1][2] While seemingly straightforward, the efficiency of this transformation is highly dependent on the steric and electronic properties of the coupling partners. The target amine for this guide, 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine, presents a classic synthetic challenge. Its primary amine, the site of acylation, is flanked by a methyl group and positioned on a substituted piperidine ring, which itself bears a bulky N-cyclobutyl group. This significant steric hindrance can dramatically slow down reaction kinetics and lead to incomplete conversions with standard coupling methodologies.[3][4]

This document serves as a comprehensive guide for researchers, providing a deep dive into the selection of optimal coupling reagents and conditions for this and structurally related challenging amines. We will move beyond simple procedural lists to explain the underlying principles of reagent choice, empowering the scientist to troubleshoot and adapt these protocols for their specific needs.

Mechanistic Considerations & Reagent Selection Rationale

The success of a peptide coupling reaction hinges on the activation of the carboxylic acid component, transforming its hydroxyl group into a better leaving group, thus rendering the carboxyl carbon highly susceptible to nucleophilic attack by the amine.[2] For a hindered amine, the choice of activating agent is paramount.

Classes of Coupling Reagents
  • Carbodiimides (e.g., EDC, DCC): These are widely used due to their cost-effectiveness.[2] They activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, terminating the reaction.[5] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure are employed to trap the O-acylisourea and form a more stable, yet still reactive, active ester.[1][6] For sterically demanding amines, this pathway may still be too slow to achieve high yields.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): This class of reagents is generally more powerful and is often the first choice for difficult couplings.[2][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective.[8][9] The superiority of HATU stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within its structure.[8][10] Upon reaction with a carboxylate, it forms a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state of the subsequent aminolysis and accelerating the coupling reaction, which is critical for overcoming steric barriers.[11]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly efficient and are known for their ability to suppress racemization.[2][12] They function by forming HOBt active esters in situ. Unlike uronium salts, they are not prone to the side reaction of guanidinylation of the free amine, which can be a concern when an excess of a uronium reagent is used.[10][13]

The Role of the Base and Solvent

A non-nucleophilic organic base is essential for the activation step, serving to deprotonate the carboxylic acid to form the carboxylate anion.[14] N,N-Diisopropylethylamine (DIPEA) is the most common choice due to its steric bulk, which prevents it from competing with the target amine as a nucleophile.[7] In cases where racemization is a significant concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[7]

The choice of solvent is also critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used as they effectively dissolve the reagents and intermediates without interfering with the reaction.[2][15] It is imperative to use anhydrous solvents to prevent hydrolysis of the activated acid species.

Visualizing the Coupling Process

To better understand the experimental sequence, the following diagrams illustrate the general mechanism of amide bond formation and a typical laboratory workflow.

General Amide Bond Formation Mechanism

G RCOOH Carboxylic Acid (R-COOH) ActivatedEster Reactive Intermediate (OAt-Active Ester) RCOOH->ActivatedEster Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU) Amide Amide Product (R-CO-NH-R') ActivatedEster->Amide  + Amine Byproducts Byproducts (e.g., Tetramethylurea, HOAt) ActivatedEster->Byproducts Amine Hindered Amine (R'-NH2)

Caption: General mechanism of peptide bond formation.

Experimental Workflow for HATU-Mediated Coupling

G Start Start: Reagents & Glassware Prep 1. Dissolve Carboxylic Acid in Anhydrous DMF Start->Prep Preactivate 2. Add HATU & DIPEA (Pre-activation for 5-15 min) Prep->Preactivate AddAmine 3. Add 1-(1-Cyclobutylpiperidin-3-yl) ethan-1-amine Solution Preactivate->AddAmine React 4. Stir at Room Temperature (Monitor by LC-MS/TLC) AddAmine->React Workup 5. Aqueous Work-up (e.g., Dilute with EtOAc, Wash) React->Workup Purify 6. Purify Product (Flash Chromatography) Workup->Purify End End: Characterized Product Purify->End

Caption: Step-by-step workflow for a typical coupling experiment.

Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for the acylation of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine. All operations should be conducted in a fume hood using appropriate personal protective equipment. Glassware should be oven- or flame-dried, and reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[2]

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This method is highly recommended for sterically hindered amines due to its rapid kinetics and high efficiency.[8][9]

Materials:

  • N-protected amino acid or carboxylic acid (1.0 equiv)

  • 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (1.0-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert gas supply

Procedure:

  • Acid Activation: In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid or carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) to the mixture. Stir at room temperature for 5-15 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[8][16]

  • Amine Addition: In a separate flask, dissolve 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (1.1 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Carbodiimide-Mediated Coupling using EDC and OxymaPure

This protocol provides a classic, cost-effective alternative. The use of OxymaPure is recommended over HOBt due to its superior performance in suppressing racemization and its improved safety profile.[1]

Materials:

  • N-protected amino acid or carboxylic acid (1.0 equiv)

  • 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (1.0-1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 equiv)

  • OxymaPure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.0-2.0 equiv, optional, depending on acid/amine salt form)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel, magnetic stirrer, inert gas supply

Procedure:

  • Reagent Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid or carboxylic acid (1.0 equiv), 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (1.1 equiv), and OxymaPure (1.2 equiv) in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize potential side reactions, including racemization.

  • EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 4-24 hours). Due to the steric hindrance, this reaction may require a longer time compared to the HATU protocol.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC were used; EDC byproducts are water-soluble). Dilute the filtrate with additional DCM or ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.[17][18]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography.

Comparative Data and Troubleshooting

The choice of coupling conditions can significantly impact reaction time and yield. The table below provides a general comparison.

ParameterProtocol 1: HATUProtocol 2: EDC/OxymaPure
Coupling Reagent HATUEDC·HCl
Additive None (HOAt is internal)OxymaPure
Equivalents (Reagent) 1.1 - 1.21.2 - 1.5
Base DIPEA (2.0-3.0 equiv)DIPEA (1.0-2.0 equiv)
Typical Solvent DMFDCM, DMF
Reaction Time 2 - 12 hours4 - 24 hours
Relative Cost HigherLower
Expected Yield Good to ExcellentModerate to Good
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance is too great for the chosen conditions. 3. Reagents (especially HATU) or solvents have degraded/contain water.1. Switch from EDC/OxymaPure to the more potent HATU protocol.[16] 2. Increase equivalents of coupling reagent and amine to 1.5. 3. Use freshly opened, high-purity anhydrous solvents and reagents.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature.1. Extend the reaction time, monitoring carefully by LC-MS. 2. For very difficult couplings, gentle heating (e.g., 40 °C) can be attempted, but monitor for racemization.
Side Product Formation 1. Racemization of the activated amino acid. 2. Guanidinylation of the amine (with excess uronium reagent).1. Ensure the reaction is not run for excessively long times at elevated temperatures. Use the weakest possible base (e.g., NMM).[7] 2. Avoid a large excess of HATU. Perform pre-activation to consume the carboxylic acid before the bulk of the amine is exposed.[16][19]

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). Organic Chemistry [YouTube Channel]. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. [Link]

  • Laconde, G., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2563-2571. [Link]

  • Sharma, S., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 14, 34965-34972. [Link]

  • HATU. (n.d.). In Wikipedia. Retrieved February 27, 2026. [Link]

  • Vankayala, S. L., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4142-4145. [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF on ResearchGate. [Link]

  • Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(75), 47715-47723. [Link]

  • Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Pennington, M. W., & Byrnes, M. E. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. [Link]

Sources

Method

Process Development Guide: Scalable Manufacturing of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

Executive Summary This Application Note outlines a robust, scalable manufacturing route for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine , a critical piperidine scaffold often utilized in the synthesis of JAK inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note outlines a robust, scalable manufacturing route for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine , a critical piperidine scaffold often utilized in the synthesis of JAK inhibitors and GPCR modulators.

While direct reduction of 3-acetylpyridine is theoretically possible, it suffers from poor chemoselectivity (reduction of the ketone) and difficult impurity profiles at scale. This guide details a Convergent Weinreb Amide Strategy , prioritized for its operational reliability, stereochemical control potential, and safety profile during scale-up.

Key Process Features
  • Scalability: Designed for multi-kilogram batches using standard reactor geometries.[1]

  • Safety: Avoids high-energy azides; manages Grignard exotherms via controlled dosing.

  • Purity: Prioritizes crystallization intermediates over chromatographic purification.

Strategic Retrosynthesis & Pathway Selection

To ensure manufacturing reliability, we bypass the direct hydrogenation of 3-acetylpyridine. Instead, we utilize Ethyl Nipecotate as the starting material. This allows for the installation of the sensitive cyclobutyl group before the reactive side-chain manipulation, preventing side reactions.

Pathway Logic
  • 
    -Alkylation:  Early installation of the cyclobutyl group via reductive amination.
    
  • Side-Chain Functionalization: Conversion of the ester to a Weinreb amide to prevent over-alkylation during the subsequent Grignard step.

  • Amine Installation: Formation of the primary amine via oxime reduction or asymmetric transamination.

Retrosynthesis Target Target Molecule 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Ketone Intermediate A 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-one Target->Ketone Reductive Amination (Stereocenter Formation) Weinreb Intermediate B Weinreb Amide Ketone->Weinreb Grignard Addition (MeMgBr) Ester Starting Material Ethyl Nipecotate Weinreb->Ester Amidation Cyclobutanone Reagent Cyclobutanone Ester->Cyclobutanone Reductive Alkylation

Figure 1: Retrosynthetic disassembly of the target molecule favoring the Weinreb amide pathway for chemoselectivity.

Detailed Manufacturing Protocols

Stage 1: -Cyclobutylation of Ethyl Nipecotate

Objective: Install the cyclobutyl ring efficiently while minimizing the formation of the reduced alcohol impurity (cyclobutanol).

  • Reaction Type: Reductive Amination

  • Critical Parameter: Stoichiometry of the reducing agent.

Protocol:

  • Charge: To a glass-lined reactor, charge Ethyl Nipecotate (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Add Reagent: Add Cyclobutanone (1.1 equiv). Stir for 30 minutes at 20°C to allow imine equilibrium formation.

  • Reduction: Cool to 0–5°C. Add Sodium Triacetoxyborohydride (STAB) (1.3 equiv) portion-wise over 2 hours.

    • Note: STAB is preferred over catalytic hydrogenation (

      
      ) here to avoid potential reduction of the ester or ring dehydrogenation issues.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Separate phases. Wash organic layer with brine. Dry over

    
     and concentrate.
    
  • Purification: The product, Ethyl 1-cyclobutylpiperidine-3-carboxylate , is typically an oil that can be carried forward crude or distilled under high vacuum.

Stage 2: Weinreb Amide Synthesis & Grignard Addition

Objective: Convert the ester to a methyl ketone without over-addition (formation of tertiary alcohol).

Step 2A: Weinreb Amide Formation

  • Suspend

    
    -Dimethylhydroxylamine HCl  (1.5 equiv) in THF.
    
  • Add Isopropylmagnesium chloride (2.0 equiv) at -20°C to form the active magnesium amide species (or use

    
     conditions for scale).
    
  • Cannulate the Ethyl 1-cyclobutylpiperidine-3-carboxylate solution into the mixture.

  • Quench with

    
     solution after HPLC confirms conversion (>98%). Isolate the Weinreb amide.
    

Step 2B: Grignard Reaction (Ketone Formation)

  • Dissolve the Weinreb amide in anhydrous THF (10 vol).

  • Cool to -10°C.

  • Dosing: Slowly dose Methylmagnesium Bromide (MeMgBr) (3M in ether, 1.2 equiv). Maintain internal temperature < 0°C.

    • Engineering Control: Use a mass flow controller for Grignard addition to prevent thermal runaway.

  • Quench: Inverse quench into cold dilute HCl (pH adjusted to ~4 to avoid cleaving the cyclobutyl group, though it is relatively stable).

  • Output: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-one .

Stage 3: Stereoselective Amine Formation

Objective: Convert the ketone to the primary amine. This step creates the second chiral center.

Option A: Racemic Synthesis (Oxime Route) Best for general building block production where resolution is performed later.

  • Oximation: React ketone with

    
     and Sodium Acetate in Ethanol at reflux.
    
  • Isolation: Crystallize the oxime intermediate.

  • Reduction: Hydrogenate the oxime using Raney Nickel or

    
      in ammoniacal methanol.
    
    • Pressure:[2][3][4] 5–10 bar.

    • Temp: 50°C.

    • Safety: Monitor for hydroxylamine accumulation (thermal hazard).

Option B: Asymmetric Synthesis (Transaminase Biocatalysis) Best for GMP production of a single enantiomer.

  • Enzyme System: Use an

    
    -Transaminase (e.g., Codexis or in-house variant) specific for bulky ketones.
    
  • Amine Donor: Isopropylamine (1M).

  • Conditions: pH 7.5, 30°C, PLP cofactor.

  • Result: High diastereomeric excess (de > 98%) of the desired amine.[4][5]

Process Data & Specifications

The following table summarizes expected performance metrics for the scaled process (1 kg input).

ParameterStage 1 (

-Alkylation)
Stage 2 (Ketone Synthesis)Stage 3 (Amine Formation)
Yield 85–92%78–85%80–88%
Purity (HPLC) >95% (Crude)>98% (After workup)>99% (After salt formation)
Key Impurity CyclobutanolTertiary Alcohol (Over-addition)Dimer (Secondary amine)
Critical Control Temperature < 5°C during STAB additionAnhydrous conditions; Slow Grignard dosing

Pressure; Catalyst loading

Process Safety & Engineering Controls

Thermal Hazards (Grignard)

The addition of MeMgBr to the Weinreb amide is highly exothermic.

  • Control: Use a reaction calorimeter (RC1) to determine the heat of reaction (

    
    ) prior to scale-up.
    
  • Protocol: Ensure the cooling jacket has sufficient capacity to maintain

    
     at the maximum dosing rate.
    
Hydrogenation Safety (Oxime Reduction)

Reduction of oximes can generate heat and potentially unstable hydroxylamine intermediates if the catalyst poisons.

  • Control: Batch hydrogenation should be conducted in a rated autoclave with burst disk protection.

  • Recommendation: For scales >10 kg, consider continuous flow hydrogenation to minimize the active volume of hydrogen and pyrophoric catalyst.

Workflow cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Grignard cluster_2 Stage 3: Amine Formation S1_React Reactor A: Nipecotate + Cyclobutanone S1_Quench Quench & Phase Sep S1_React->S1_Quench S2_Weinreb Weinreb Formation S1_Quench->S2_Weinreb Distillation S2_Grignard MeMgBr Dosing (Temp Control) S2_Weinreb->S2_Grignard S3_Oxime Oximation S2_Grignard->S3_Oxime Workup S3_Hydro Hydrogenation (Raney Ni) S3_Oxime->S3_Hydro S3_Salt Salt Formation (HCl/Dioxane) S3_Hydro->S3_Salt Final Isolation

Figure 2: Unit operation flow for the manufacturing process.

References

  • Reductive Amination Scale-Up: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • Safety of Oxime Reduction: Breitenmoser, R. A., et al. "Safety Assessment for the Scale-up of an Oxime Reduction with Melted Sodium in Standard Pilot-Plant Equipment."[1][6] Organic Process Research & Development, 2018.

  • Biocatalytic Transamination: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010, 329(5989), 305-309.

Sources

Application

Reagents for N-alkylation of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

Application Note: Chemoselective N-Alkylation of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Executive Summary This guide details the reagents and protocols for the N-alkylation of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Alkylation of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

Executive Summary

This guide details the reagents and protocols for the N-alkylation of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (referred to herein as Substrate A ). The presence of a highly basic tertiary amine within the piperidine ring, alongside the target primary amine on the ethyl side chain, presents a specific chemoselectivity challenge.

This note prioritizes Reductive Amination as the "Gold Standard" method due to its superior control over mono-alkylation and chemoselectivity. Alternative protocols for Direct Alkylation (using alkyl halides) and Transition-Metal Catalyzed Alkylation (Borrowing Hydrogen) are provided for specific synthetic cases.

Strategic Analysis: The Chemoselectivity Challenge

Substrate A contains two nitrogen centers:

  • N1 (Piperidine Ring): A tertiary amine substituted with a cyclobutyl group. It is sterically hindered but highly basic (

    
    ).
    
  • N2 (Side Chain): A primary amine on the ethyl group.[1] It is the nucleophilic target for alkylation.

The Risk: Uncontrolled alkylation (especially with reactive alkyl halides) can lead to:

  • Quaternization: Reaction at N1, forming an ammonium salt.

  • Over-alkylation: Formation of tertiary amines at N2 (double alkylation).

The Solution:

  • Method A (Reductive Amination): Uses aldehydes/ketones.[1][2][3][4][5][6] Highly selective for N2. N1 cannot react (cannot form an imine). Recommended.

  • Method B (Direct Alkylation): Uses alkyl halides.[1][2][3][7][8][9] Requires strict stoichiometry and base control to prevent N1 quaternization.

  • Method C (Borrowing Hydrogen): Uses alcohols.[9][10] A "green" catalytic alternative.[4][9][10][11]

Method A: Reductive Amination (The Gold Standard)

This method utilizes Sodium Triacetoxyborohydride (STAB) .[5] Unlike the toxic Sodium Cyanoborohydride (


), STAB is safer and exhibits superior selectivity for reducing imines over aldehydes/ketones.[5]
Reagents & Materials
ReagentRoleEquiv.Notes
Substrate A Starting Material1.0Free base preferred.
Aldehyde/Ketone Alkyl Source1.1 - 1.2Excess ensures conversion.[1]
NaBH(OAc)3 Reducing Agent1.4 - 1.5STAB . Moisture sensitive.[5]
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes imine formation.
DCE or THF SolventN/AAnhydrous. DCE is faster.[6]
Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve Substrate A (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (

      
       concentration).
      
    • Add the Aldehyde (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Note: If the substrate is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free the amine, then add AcOH.

    • Stir at Room Temperature (RT) for 30–60 minutes under

      
      .
      
  • Reduction:

    • Cool the mixture to

      
       (optional, but recommended for reactive aldehydes).
      
    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate (

      
      ).
      
  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (pH should be ~8–9).
      
    • Stir vigorously for 15 minutes to decompose excess borohydride.

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification:

    • Flash chromatography (DCM/MeOH/NH4OH).

Method B: Direct Alkylation ( )

Use this method only when the alkyl group cannot be introduced via an aldehyde (e.g., alkylating with a group that has no stable aldehyde precursor).

Reagents & Materials
ReagentRoleEquiv.Notes
Substrate A Starting Material1.0
Alkyl Halide Alkyl Source0.9 - 1.0Limiting reagent to prevent over-alkylation.
K2CO3 or Cs2CO3 Base2.0 - 3.0Scavenges acid. Cs2CO3 is more soluble/reactive.
Acetonitrile (MeCN) SolventN/APolar aprotic.
Step-by-Step Protocol
  • Preparation:

    • Dissolve Substrate A (1.0 equiv) in dry MeCN.

    • Add powdered K2CO3 (2.0 equiv).

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.95 equiv) in a small volume of MeCN.

    • Add the halide solution dropwise to the amine mixture at

      
       or RT. Crucial: Slow addition favors mono-alkylation.
      
  • Reaction:

    • Stir at RT (for primary halides) or

      
       (for secondary halides).
      
    • Monitor closely by TLC/LC-MS.[3] Stop immediately upon consumption of the halide to prevent double alkylation.

Method C: "Borrowing Hydrogen" (Green/Catalytic)

This advanced method uses alcohols as electrophiles, producing only water as a byproduct.[11] It is ideal for late-stage functionalization where sustainability is a priority.

  • Catalyst:

    
     (1 mol%) + DPEphos (2 mol%).
    
  • Reagent: Primary Alcohol (acting as the alkylating agent).

  • Conditions: Toluene,

    
    , 24h.
    
  • Mechanism: The catalyst oxidizes the alcohol to an aldehyde (borrowing H), the amine condenses to form an imine, and the catalyst returns the H to reduce the imine.[12][13]

Visualizations

Figure 1: Decision Matrix for Reagent Selection

ReagentSelection Start Target: N-Alkylation of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Q1 Is the alkyl group available as an Aldehyde or Ketone? Start->Q1 MethodA METHOD A: Reductive Amination (High Selectivity) Q1->MethodA Yes (Preferred) Q2 Is the alkyl group an Alcohol? Q1->Q2 No MethodC METHOD C: Borrowing Hydrogen (Green/Catalytic) Q2->MethodC Yes MethodB METHOD B: Direct Alkylation (Risk of Over-alkylation) Q2->MethodB No (Only Halide available)

Caption: Decision tree for selecting the optimal N-alkylation strategy based on precursor availability and selectivity requirements.

Figure 2: Reductive Amination Workflow (Method A)

ReductiveAmination Step1 1. Mix Substrate + Aldehyde Solvent: DCE Catalyst: AcOH Step2 2. Imine Formation (Equilibrium) Step1->Step2 30-60 min Step3 3. Add Reducing Agent NaBH(OAc)3 (Selective for Imine) Step2->Step3 0°C to RT Step4 4. Quench (NaHCO3) & Workup Step3->Step4 2-16 hrs

Caption: Step-by-step workflow for the Sodium Triacetoxyborohydride (STAB) protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at N2 (branching).Switch solvent to THF or Methanol. Increase temperature to

. Use stronger reducing agent (

) if STAB fails.
Dialkylation Aldehyde is too reactive (e.g., Formaldehyde).Use strictly 1.0 equiv of aldehyde. Add amine to aldehyde slowly.
No Reaction Imine not forming.Add dehydrating agent (

or Molecular Sieves 4Å) during Step 1.[3]
Tertiary Amine Salt Acid concentration too high.Ensure free-basing of starting material. Avoid strong mineral acids; stick to AcOH.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][14] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[14] 11, 1996, pp. 3849–3862.[1] Link

  • Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology."[15] Journal of the American Chemical Society, vol. 131, no.[15] 5, 2009, pp. 1766–1774. Link

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link

  • Guillena, G., et al. "Hydrogen autotransfer in the N-alkylation of amines and related compounds using alcohols and amines as nucleophiles." Chemical Reviews, vol. 110, no. 3, 2010, pp. 1611-1641. Link

Sources

Method

Microwave-assisted synthesis involving 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

Microwave-Assisted Synthesis and Functionalization of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine: Protocols for Accelerated Drug Discovery Executive Summary & Chemical Rationale In modern medicinal chemistry, the shift...

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis and Functionalization of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine: Protocols for Accelerated Drug Discovery

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the shift toward sp3-rich, three-dimensional scaffolds has made functionalized cyclic amines highly sought after. The compound 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine represents a privileged pharmacophore, particularly in the development of central nervous system (CNS) therapeutics such as Histamine H3 receptor antagonists[1].

The incorporation of the N-cyclobutyl group serves a dual purpose: it increases the lipophilicity of the piperidine ring to enhance blood-brain barrier (BBB) penetrance, and it provides steric shielding to the basic nitrogen, which can favorably modulate the compound's pKa and metabolic stability[2]. However, the synthesis of this scaffold via conventional reductive amination is notoriously slow due to the steric hindrance of both the secondary piperidine nitrogen and the strained cyclobutanone ring.

By leveraging microwave-assisted organic synthesis (MAOS), chemists can exploit dielectric heating to rapidly overcome these high activation energy barriers, reducing reaction times from days to mere minutes while significantly improving yield and purity[3].

Mechanistic Insights: The Causality of Reagent and Condition Selection

A robust synthetic protocol is not just a list of steps; it is a carefully balanced thermodynamic and kinetic system. The core transformation to generate this scaffold is the N-alkylation of a protected 1-(piperidin-3-yl)ethan-1-amine with cyclobutanone.

  • Choice of Reducing Agent: 3 is specifically selected over sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4)[3]. STAB is a mild, sterically bulky reducing agent that exhibits high chemoselectivity for iminium ions over ketones. This prevents the premature reduction of cyclobutanone into cyclobutanol, a common side reaction that depletes the electrophile.

  • Role of Microwave Dielectric Heating: The formation of the intermediate iminium ion between cyclobutanone and piperidine is the rate-determining step. Microwave irradiation provides direct, instantaneous heating to the polar solvent (1,2-dichloroethane) and the reagents via dipole rotation and ionic conduction[4]. This localized superheating accelerates the nucleophilic attack and subsequent dehydration, bypassing the thermal degradation pathways common in prolonged conventional reflux[5].

  • Acid Catalysis: A catalytic amount of acetic acid (AcOH) is critical. It protonates the carbonyl oxygen of cyclobutanone, increasing its electrophilicity, and subsequently protonates the hemiaminal intermediate to facilitate the expulsion of water.

Experimental Workflows & Methodologies

Workflow N1 Piperidine Precursor N3 Microwave 140°C, 10 min N1->N3 N2 Cyclobutanone + STAB N2->N3 N4 N-Cyclobutyl Intermediate N3->N4 Reductive Amination N5 Final Amine N4->N5 Deprotection

Microwave-assisted reductive amination workflow for the cyclobutyl-piperidine scaffold.

Protocol A: Microwave-Assisted Reductive Amination

Objective: Synthesize tert-butyl (1-(1-cyclobutylpiperidin-3-yl)ethyl)carbamate.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve tert-butyl (1-(piperidin-3-yl)ethyl)carbamate (1.0 mmol) and cyclobutanone (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (3.0 mL).

  • Catalysis & Reduction: Add glacial acetic acid (1.0 mmol) to the solution. Stir at room temperature for 5 minutes to initiate iminium ion formation. In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 mmol).

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 140 °C for 10 minutes, utilizing dynamic power modulation to maintain the temperature[3].

  • Workup: Cool the vial to room temperature via compressed air. Quench the reaction by carefully adding saturated aqueous NaHCO3 (5 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM with 1% Et3N) to yield the pure N-cyclobutyl intermediate.

Protocol B: Deprotection and Downstream Amide Coupling

Objective: Unmask the primary amine and couple it to a target carboxylic acid for library generation.

  • Boc-Deprotection: Dissolve the intermediate from Protocol A (0.8 mmol) in a 4N HCl solution in 1,4-dioxane (4.0 mL). Stir at room temperature for 2 hours. Concentrate in vacuo to yield 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine dihydrochloride as a hygroscopic solid[1].

  • Amide Coupling: In a new microwave vial, combine the target carboxylic acid (0.85 mmol), HATU (0.9 mmol), and N,N-diisopropylethylamine (DIPEA) (3.0 mmol) in anhydrous DMF (3 mL). Stir for 2 minutes to form the active ester.

  • Microwave Coupling: Add the amine dihydrochloride salt (0.8 mmol) to the vial. Seal and subject to microwave irradiation at 80 °C for 5 minutes.

  • Isolation: Dilute with ethyl acetate, wash sequentially with 5% LiCl (aq), saturated NaHCO3, and brine. Dry and evaporate to yield the functionalized target compound.

Quantitative Data Summarization

To validate the efficacy of the microwave-assisted approach, the table below compares the synthesis of the N-cyclobutyl intermediate using conventional thermal heating versus microwave irradiation.

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Temperature 80 °C (Reflux)140 °C (Pressurized Vial)
Time 24 - 36 Hours10 Minutes
Reducing Agent NaBH(OAc)3 (2.0 equiv)NaBH(OAc)3 (1.5 equiv)
Isolated Yield 45% - 55%85% - 92%
Impurity Profile High cyclobutanol byproductTrace cyclobutanol
Scalability Good (Multi-gram)Excellent (Up to 50g in flow/batch)

Pharmacological Application: GPCR Targeting

The resulting 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine derivatives are highly effective as ligands for G-protein coupled receptors (GPCRs). When functionalized appropriately, this scaffold acts as a potent antagonist or inverse agonist at the Histamine H3 receptor, a target for cognitive disorders and narcolepsy[1].

Pathway L Cyclobutyl-Piperidine Ligand R Histamine H3 Receptor L->R Antagonism G Gαi/o Protein R->G Activation E Adenylate Cyclase Inhibition G->E Signal Transduction

GPCR signaling modulation via Histamine H3 receptor antagonism by piperidine derivatives.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Source: Synlett (Thieme Connect)
  • First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: ACS Publications URL
  • Cyclobutanone | High-Purity Research Chemical Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

The following technical guide is structured as an interactive support center for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine . This compound presents unique purification challenges due to its basicity, polarity, and the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an interactive support center for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine . This compound presents unique purification challenges due to its basicity, polarity, and the presence of two chiral centers (C3 of the piperidine ring and C1 of the ethylamine side chain), leading to diastereomeric mixtures.[1]

[2][3]

Status: Active Role: Senior Application Scientist Case ID: PUR-CYC-PIP-03[2][3]

Executive Summary: The Purification Profile

This molecule is a lipophilic diamine .[1]

  • Basicity: It contains a tertiary amine (piperidine ring, pKa ~10.[1]1) and a primary amine (exocyclic ethylamine, pKa ~10.6).[1] Both are protonated at neutral pH.[1][3]

  • Stereochemistry: The structure possesses two stereocenters, resulting in two pairs of diastereomers (four stereoisomers total).[1] Standard silica chromatography often fails to separate these diastereomers effectively.[1][3]

  • Critical Quality Attributes (CQA): Diastereomeric Ratio (dr), Metal Content (if Pd/Ni used in synthesis), and Residual Solvent (in salts).[1]

Phase 1: Workup & Extraction (The First Line of Defense)

User Question: I performed a reductive amination to synthesize this compound, but after the standard workup, my yield is low and the oil is trapping solvent. What is going wrong?

Scientist Response: The issue lies in the pH-dependent partition coefficient (LogD). Because this is a diamine, a standard basic wash (pH 9-10) often leaves the primary amine partially protonated and water-soluble, leading to yield loss.[1][2][3]

Protocol: The "Double-Swing" Extraction

To maximize recovery and remove non-basic impurities (like unreacted ketones or alcohols), use this pH-swing method:

  • Acid Wash (Impurity Removal):

    • Dissolve crude reaction mixture in MTBE or Ethyl Acetate .

    • Extract with 1M HCl (3x).[1][3] The product moves to the aqueous phase (as the dihydrochloride salt). Non-basic impurities (unreacted ketone, neutral byproducts) stay in the organic phase.[1]

    • Discard the organic phase.

  • Base Release (Product Recovery):

    • Cool the aqueous phase to 0°C.

    • Adjust pH to >12.5 using 50% NaOH or KOH pellets .[1][3] Note: High pH is critical to deprotonate both amine sites.

    • Extract with DCM (Dichloromethane) (3x).[1][3] DCM is superior to EtOAc for polar diamines.[1][3]

    • Dry over

      
       and concentrate.
      

Troubleshooting Table: Extraction Issues

Symptom Probable Cause Corrective Action
Emulsion Formation Cyclobutyl group adds lipophilicity; surfactants formed at interface.[2][3] Add solid NaCl to saturation (salting out).[1] Filter through a Celite pad to break the interface.[1]
Low Recovery pH < 12; Primary amine still protonated.[1][3] Check aqueous pH with a strip, not a probe (probes drift in high salt).[1] Aim for pH 13-14.

| Product "Oiling Out" | Residual solvent trapping.[1][3] | Azeotrope with heptane or pentane to remove traces of DCM.[1] |

Phase 2: Chromatographic Purification (Diastereomer Separation)[1]

User Question: My HPLC shows a split peak or a "shoulder." Is this an impurity?

Scientist Response: This is likely the diastereomeric pair . The (3R,1'R)-like isomers often have different physical properties than the (3R,1'S)-like isomers. You must separate these if stereochemical purity is required.[1][3]

Method A: Flash Chromatography (Silica Gel)

Standard silica is acidic and will cause the diamine to streak/tail.

  • Modifier: Use DCM : MeOH : NH4OH (90:9:1) .[1][3] The ammonium hydroxide competes for silanol sites, sharpening the peaks.[1]

  • Alternative: Pre-wash the silica column with 1% Triethylamine (Et3N) in hexane before loading.[1]

Method B: Preparative HPLC (High pH)

For diastereomer separation, high pH reverse-phase chromatography is superior because the deprotonated amines interact differently with the C18 stationary phase based on their shape (hydrophobic collapse).[1]

  • Column: C18 Hybrid Particle (e.g., XBridge BEH C18).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% to 60% B over 20 mins.

  • Why High pH? At low pH (TFA), the protonated amines repel each other and the stationary phase, often co-eluting.[1] At high pH, the neutral molecule's shape drives separation.[1]

Phase 3: Salt Formation & Crystallization[2]

User Question: The free base is an oil that oxidizes over time.[1] How do I make a stable solid?

Scientist Response: Diamines are best stored as Dihydrochloride (2HCl) or Dioxalate salts.[1][3] The 2HCl salt is preferred for biological testing but can be hygroscopic.[1]

Protocol: Controlled Salt Formation

Do not add concentrated acid directly to the neat oil; this causes immediate encapsulation and "goo" formation.[1]

  • Dissolve the purified free base in anhydrous Ethanol (EtOH) (5 volumes).

  • Cool to 0°C.

  • Add 2.2 equivalents of HCl (4M in Dioxane) dropwise.

  • Seed it: If available, add a crystal of the salt. If not, scratch the glass.[1]

  • Anti-solvent: Slowly add EtOAc or MTBE until the solution turns cloudy.[1][3]

  • Stir for 2 hours. Filter the white precipitate under nitrogen.[1]

Visual Workflow: Crystallization Logic

CrystallizationLogic Start Crude Salt Solution Cloudy Solution turns cloudy? Start->Cloudy Add Anti-solvent Oil Oiling Out (Goo) Cloudy->Oil Added too fast / Too hot Crystal Crystallization Cloudy->Crystal Slow addition / Cooling Reheat Heat to reflux Oil->Reheat Re-dissolve (add MeOH) Filter Wash with cold Et2O Crystal->Filter Isolate Solid Reheat->Cloudy Cool slowly

Caption: Decision tree for managing "oiling out" during salt formation. Slow anti-solvent addition is key.

Phase 4: Impurity Profiling[3]

User Question: I see a mass of M+14 in my LCMS. What is it?

Scientist Response: Common impurities in the synthesis of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine include:

Impurity TypeMass ShiftOriginRemoval Strategy
Methylated Amine +14 DaUse of MeOH as solvent during reductive amination (formaldehyde contaminant).[2][3]Switch solvent to DCE or THF.[1][3] Difficult to remove; requires Prep HPLC.[1][3]
Hydroxyl Impurity +1 Da (vs ketone)Direct reduction of the ketone intermediate to an alcohol (instead of amination).[1]Acid-Base extraction (Phase 1).[1][2][3] The alcohol is neutral and washes out.[1]
Dimer +[SM Mass]Reaction of the product amine with another ketone molecule.[1]Control stoichiometry. Use excess amine source (NH4OAc).[1][3]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1][3] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [1]

  • Piperidine Purification: "Purification of 3-substituted piperidines."[1][2][3] Common Organic Chemistry.

  • Chiral Resolution of Amines: Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][3] (General reference for tartaric acid resolution of piperidines).

  • High pH HPLC: "Strategies for the Separation of Basic Compounds." Waters Application Notes.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and optimization strategies for the coupling reaction of 1-(1-cyclobutylpiperidin-3-yl)ethan-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and optimization strategies for the coupling reaction of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to navigate the nuances of this specific transformation, ensuring robust and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine is showing low to no yield at room temperature. What are the likely causes and how can I improve it?

A1: Low yields at ambient temperature are a common hurdle, often stemming from a combination of factors related to the amine's structure and the overall reaction kinetics. The secondary amine within the piperidine ring and the primary amine at the ethyl side chain present distinct steric and electronic profiles that can influence reactivity.

Potential causes for low yield include:

  • Insufficient Activation of the Carboxylic Acid: The coupling reagent may not be potent enough to efficiently generate the active ester or other reactive intermediate required for the reaction to proceed.

  • Low Nucleophilicity of the Amine: While aliphatic amines are generally good nucleophiles, the steric bulk introduced by the cyclobutyl and piperidinyl groups can hinder its approach to the activated carboxylic acid.

  • Suboptimal Reaction Conditions: The choice of solvent, concentration, and reaction time are critical variables that may not be ideal for this specific substrate combination.[1]

Troubleshooting and Optimization Steps:

  • Elevate the Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate.[2] A good starting point is to raise the temperature to 40-60 °C and monitor the reaction progress by TLC or LC-MS.[1] In some cases, temperatures up to 80-120 °C may be necessary, especially for challenging couplings.[3][4]

  • Select a More Powerful Coupling Reagent: If increasing the temperature is insufficient, consider using a more robust coupling reagent. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are known for their high efficiency, even with sterically hindered amines.[5]

  • Optimize the Solvent: Ensure your starting materials are fully dissolved. Poor solubility can dramatically slow down the reaction. If solubility is an issue, consider switching to a more polar aprotic solvent such as DMF, NMP, or DMSO.[1]

  • Adjust Concentration: Reactions that are too dilute may proceed slowly. A concentration range of 0.1-0.5 M is a reasonable starting point for many coupling reactions.[1]

Q2: I'm observing the formation of significant byproducts when I heat my reaction. How can I minimize these side reactions while still driving the coupling to completion?

A2: The formation of byproducts at elevated temperatures is a classic challenge in synthesis, often due to the promotion of undesired reaction pathways.[6] Understanding the nature of these byproducts is key to mitigating their formation.

Common side reactions at elevated temperatures include:

  • Epimerization: If your carboxylic acid has a chiral center alpha to the carbonyl group, elevated temperatures can lead to racemization.[6][7]

  • Reaction with the Coupling Reagent: Some coupling reagents can react with the amine nucleophile, leading to undesired adducts. For instance, uronium-based reagents like HBTU can sometimes lead to guanidinylation of the amine.[8]

  • Decomposition of Reagents or Products: The starting materials, reagents, or the desired product may not be stable at higher temperatures, leading to degradation.

Strategies for Minimizing Side Reactions:

  • Incremental Temperature Increase: Instead of immediately resorting to high temperatures, perform a systematic study by gradually increasing the temperature (e.g., in 10-15 °C increments) and analyzing the reaction mixture at each stage. This will help you identify the optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.

  • Pre-activation of the Carboxylic Acid: Activate the carboxylic acid with the coupling reagent for a short period (e.g., 5-15 minutes) before adding the 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine.[8] This can reduce the opportunity for the amine to react directly with the coupling reagent.

  • Choice of Coupling Reagent and Additives: Some coupling reagents are less prone to causing side reactions at higher temperatures. For instance, using carbodiimides like EDC in conjunction with an additive like HOBt or Oxyma Pure can help suppress racemization.[9]

  • Microwave Synthesis: Microwave-assisted synthesis can be an effective technique for rapidly heating the reaction to the desired temperature, often for shorter reaction times.[7][10] This can sometimes minimize the formation of byproducts that result from prolonged heating.[10]

Troubleshooting Guide: Temperature Optimization Workflow

This section provides a structured workflow for optimizing the reaction temperature for your coupling reaction.

Problem: Incomplete reaction or low yield.

Caption: A logical workflow for troubleshooting and optimizing reaction temperature.

Experimental Protocol: Systematic Temperature Screening

This protocol outlines a general procedure for systematically screening the optimal reaction temperature.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine (1.0-1.2 equiv)

  • Coupling reagent (e.g., HATU, 1.1 equiv)

  • Base (e.g., DIPEA, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

Procedure:

  • Preparation: To a solution of the carboxylic acid in the chosen solvent (e.g., acetonitrile, 0.2 M), add the base (DIPEA).[1]

  • Activation: Add the coupling reagent (e.g., HATU) and stir the mixture at room temperature for 5-15 minutes.

  • Amine Addition: Add 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine to the reaction mixture.

  • Temperature Screening:

    • Set up parallel reactions in separate vials.

    • Run one reaction at room temperature (e.g., 23 °C).

    • Set the heating block/oil bath to the desired temperatures for the other reactions (e.g., 40 °C, 60 °C, 80 °C).

    • Allow the reactions to stir for a predetermined time (e.g., 4-12 hours).

  • Monitoring: At regular intervals, take a small aliquot from each reaction vial and quench it (e.g., with a small amount of water). Analyze the crude reaction mixture by LC-MS or TLC to determine the conversion to the desired product and the formation of any byproducts.

  • Analysis: Compare the results from the different temperatures to identify the optimal condition that provides the highest yield of the desired amide with the fewest impurities.

Data Summary: Impact of Temperature on Reaction Outcome

The following table provides a hypothetical summary of results from a temperature optimization study to illustrate the expected trends.

Temperature (°C)Reaction Time (h)Conversion (%)Key Byproducts Observed
23 (Room Temp)1215Unreacted starting materials
40865Trace impurities
60692Minor epimerization product
80495Increased epimerization, minor degradation
100285Significant degradation products

This data is illustrative and actual results will vary depending on the specific substrates and conditions.

Advanced Troubleshooting

Q3: Even at elevated temperatures, my reaction is stalling. What other factors should I consider?

A3: If temperature optimization alone is not sufficient, a more comprehensive evaluation of your reaction parameters is necessary.

  • Base Selection: The choice of base can be critical. While DIPEA is commonly used, other non-nucleophilic bases like 2,4,6-collidine or proton sponge could be beneficial in certain cases.

  • Order of Addition: As mentioned earlier, the order in which you add your reagents can influence the outcome. Always consider pre-activating your carboxylic acid.

  • Moisture Control: Amide coupling reactions are sensitive to moisture. Ensure you are using anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Catalyst Deactivation (if applicable): If you are using a catalytic process, the catalyst may be deactivating at higher temperatures.[12] Consider catalyst stability and potential poisoning.

Visualization of Key Relationships

G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes Temperature Temperature Reaction_Rate Reaction_Rate Temperature->Reaction_Rate Increases Byproduct_Formation Byproduct_Formation Temperature->Byproduct_Formation May Increase Coupling_Reagent Coupling_Reagent Coupling_Reagent->Reaction_Rate Influences Solvent Solvent Solvent->Reaction_Rate Affects Solubility Concentration Concentration Concentration->Reaction_Rate Impacts Kinetics Product_Yield Product_Yield Reaction_Rate->Product_Yield Directly Affects Byproduct_Formation->Product_Yield Decreases

Caption: Interplay of key reaction parameters and their effect on outcomes.

By systematically addressing these factors, you can effectively troubleshoot and optimize the coupling of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine, leading to a more efficient and reliable synthetic process.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Optimization of the temperature for the coupling reaction a - ResearchGate.
  • Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model - ChemRxiv.
  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide - Benchchem.
  • During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? | ResearchGate.
  • Optimizing Peptide Coupling: Key Techniques.
  • Catalyst Heat Management: Techniques & Transfer - StudySmarter.
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - ACS Publications.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • H. Saneii*, W. Bennett, Bobby Gaffney AAPPTec, LLC. 6309 Shepherdsville Rd, Louisville, KY, USA 40228 - Peptides.
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K.
  • Optimization of Catalytic Reactions by High-Pressure TGA - TA Instruments.
  • Cross-Coupling Reaction Guide - Sigma-Aldrich.
  • Technical Support Center: Optimizing Catalyst Performance - Benchchem.
  • Best practices in catalysis: A perspective - OSTI.
  • Design and Optimization of Catalytic Processes for Efficient and Scalable Chemical Reactions - Walsh Medical Media.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Organic Process Research & Development - ACS Publications.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Racemization in 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Synthesis

Welcome to the technical support center for the stereoselective synthesis of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this chiral amine. Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, is a critical challenge in pharmaceutical development, as the biological activity of a molecule is often exclusive to a single enantiomer.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter, ensuring the targeted chiral purity of your final compound.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is structured to help you identify the potential causes of racemization in your synthesis and provides actionable solutions.

Question 1: My final product shows significant racemization after reductive amination. What are the likely causes and how can I mitigate this?

Answer:

Reductive amination is a common and effective method for synthesizing amines. However, the reaction conditions can sometimes lead to racemization, especially if an intermediate imine is prone to tautomerization to an achiral enamine. The planarity of the enamine intermediate allows for non-selective protonation, leading to a racemic mixture.[1]

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can promote racemization.

    • Solution: Perform the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Choice of Reducing Agent: The nature of the reducing agent can influence the rate of imine reduction versus enamine formation and subsequent racemization.

    • Solution: Employ milder and more sterically hindered reducing agents. Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) as it can be used in non-protic solvents and at neutral or slightly acidic pH, which can suppress enamine formation.

  • pH of the Reaction Medium: Both strongly acidic and strongly basic conditions can catalyze the imine-enamine tautomerization.

    • Solution: Maintain a pH range of 5-7. The use of a buffer system can help in controlling the pH throughout the reaction. Acetic acid is commonly used as a catalyst and can help maintain an appropriate pH.

Parameter Condition to Avoid Recommended Condition Rationale
Temperature > 40°C0°C to Room TemperatureMinimizes the rate of enamine formation and other side reactions.
Reducing Agent NaBH₄ in protic solventSodium triacetoxyborohydride (STAB) in CH₂Cl₂ or DCEMilder conditions and less basicity reduce the risk of racemization.
pH < 4 or > 85 - 7Optimizes imine formation and stability while minimizing enamine tautomerization.
Question 2: I am using a chiral auxiliary approach, but the diastereomeric excess (d.e.) of my intermediate is low. What factors could be contributing to this?

Answer:

Chiral auxiliaries are powerful tools for asymmetric synthesis, temporarily introducing a chiral element to guide the stereochemical outcome of a reaction.[3][4][5] Low diastereoselectivity can stem from several factors related to the reaction setup and the choice of reagents.

Troubleshooting Low Diastereoselectivity:

  • Inappropriate Chiral Auxiliary: The chosen auxiliary may not provide sufficient steric hindrance or electronic bias to effectively control the approach of the incoming nucleophile.

    • Solution: Screen different chiral auxiliaries. For the synthesis of chiral amines, auxiliaries like Evans' oxazolidinones, pseudoephedrine, or Ellman's tert-butanesulfinamide have proven effective.[3][6][7]

  • Deprotonation Conditions: Incomplete or non-selective deprotonation can lead to a mixture of enolates, resulting in poor diastereoselectivity.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78°C) to ensure rapid and complete enolate formation. The choice of solvent can also be critical; ethereal solvents like THF are generally preferred.

  • Chelation Control: For some auxiliaries, chelation between the auxiliary, the enolate, and the metal cation is crucial for achieving high stereocontrol.

    • Solution: The choice of base and additives can influence chelation. For instance, in aldol reactions using Evans' auxiliaries, the use of dibutylboron triflate can promote the formation of a six-membered transition state, leading to high diastereoselectivity.

G cluster_0 Troubleshooting Low Diastereomeric Excess Start Low d.e. Observed Auxiliary Evaluate Chiral Auxiliary Start->Auxiliary Is the auxiliary appropriate? Deprotonation Optimize Deprotonation Auxiliary->Deprotonation Is deprotonation complete and selective? Chelation Consider Chelation Control Deprotonation->Chelation Is chelation a factor? End High d.e. Achieved Chelation->End

Caption: A workflow for troubleshooting low diastereomeric excess in chiral auxiliary-based syntheses.

Question 3: How can I accurately determine the enantiomeric excess (e.e.) of my final product?

Answer:

Accurate determination of enantiomeric excess is crucial for validating the success of a stereoselective synthesis.[8] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method.[9][10][11]

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a CSP that is known to be effective for the separation of chiral amines. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[11]

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic analytes.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase. Ensure the concentration is within the linear range of the detector.

  • Analysis: Inject the sample onto the HPLC system and monitor the separation using a UV detector at an appropriate wavelength.

  • Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Key Considerations for Accurate e.e. Determination:

  • Baseline Resolution: Aim for baseline separation of the enantiomeric peaks to ensure accurate integration.

  • Peak Purity: Ensure that the peaks corresponding to the enantiomers are not co-eluting with any impurities.

  • Racemic Standard: It is highly recommended to synthesize or purchase a racemic sample of the target compound to confirm the elution order of the enantiomers and to validate the analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can lead to racemization of a chiral amine?

A1: The primary mechanisms include:

  • Proton Abstraction-Reprotonation: Abstraction of the proton at the stereocenter by a base can lead to the formation of a planar, achiral carbanion or enamine intermediate. Subsequent non-stereoselective reprotonation results in a racemic mixture.[1]

  • N-Inversion: For amines with three different substituents on the nitrogen atom, pyramidal inversion can lead to racemization. However, for primary amines like the one , this is not a direct pathway for racemization at the carbon stereocenter.[12]

  • Retro-Mannich or Retro-Aldol Type Reactions: If the amine is part of a larger molecule with susceptible functional groups, cleavage and re-formation of the bond to the stereocenter under certain conditions can lead to racemization.

Q2: Can the choice of solvent impact the degree of racemization?

A2: Yes, the solvent can play a significant role. Polar aprotic solvents like DMSO have been shown to facilitate racemization of some amines in the presence of a base.[13] Non-polar or less polar aprotic solvents are generally preferred for reactions where racemization is a concern.

Q3: Are there any catalytic methods to deracemize an unwanted enantiomer?

A3: Yes, dynamic kinetic resolution (DKR) is a powerful strategy that combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer.[14][15] This allows for a theoretical yield of up to 100% of the desired enantiomer. DKR processes often employ a combination of an enzyme or a chiral catalyst for the resolution step and a racemization catalyst (e.g., a transition metal complex) for the racemization of the slower-reacting enantiomer.

Caption: The principle of Dynamic Kinetic Resolution (DKR).

Q4: What are some general best practices to prevent racemization during workup and purification?

A4:

  • Avoid Strong Acids and Bases: During aqueous workup, use mild acids (e.g., saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) to adjust the pH.

  • Minimize Heat Exposure: Concentrate solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at ≤ 40°C).

  • Chromatography Conditions: When performing column chromatography, use a neutral stationary phase like silica gel. If the compound is basic, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and potential on-column racemization.

By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, you can significantly improve the stereochemical outcome of your 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine synthesis.

References
  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Wiley Online Library. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • University of Oxford. (n.d.). Asymmetric-Synthesis.
  • Wiley Online Library. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. Retrieved from [Link]

  • Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. Retrieved from [Link]

  • Harvard University. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Wiley Online Library. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Retrieved from [Link]

  • Google Patents. (n.d.). US6002045A - Racemisation of amines.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with1[1]. While Dimethyl Sulfoxide (DMSO) is the gold standard solvent for 2[2], basic aliphatic diamines frequently encounter complex solvation barriers.

As a Senior Application Scientist, I have structured this guide to provide a causal understanding of these barriers, self-validating troubleshooting protocols, and empirical data to ensure your assays remain robust.

Diagnostic Workflow

DMSOSolubility Start Compound Insoluble in DMSO CheckTemp Is ambient temp < 20°C? Start->CheckTemp WarmDMSO Warm to 25°C (DMSO freezes at 18.5°C) CheckTemp->WarmDMSO Yes CheckAge Is DMSO fresh & anhydrous? CheckTemp->CheckAge No ReplaceDMSO Replace DMSO (Water/CO2 contamination) CheckAge->ReplaceDMSO No CheckForm What is the API Salt Form? CheckAge->CheckForm Yes FreeBase Free Base CheckForm->FreeBase HClSalt HCl/Acid Salt CheckForm->HClSalt Carbamate Suspect Carbamate Precipitation (CO2) FreeBase->Carbamate Degas Apply Protocol 1: Degas & Heat Carbamate->Degas Lattice High Lattice Energy Poor Anion Solvation HClSalt->Lattice AddWater Apply Protocol 2: Add 5% H2O or Sonicate Lattice->AddWater

Figure 1: Decision tree for diagnosing and resolving amine solubility failures in DMSO.

Frequently Asked Questions (FAQs)

Q: My 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine free base was completely soluble yesterday, but today there is a white precipitate in the DMSO stock. What happened? A: This is a classic symptom of atmospheric carbon dioxide (CO₂) absorption. 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine contains a highly nucleophilic primary amine (the ethan-1-amine group). When exposed to air, DMSO readily absorbs moisture and CO₂. The primary amine reacts with this dissolved CO₂ to form a 3[3]. Because DMSO is a polar aprotic solvent, it cannot effectively solvate these highly polar, zwitterionic carbamate structures, leading to rapid solid 4[4].

Q: I purchased the Hydrochloride (HCl) salt form of this compound. Why is it struggling to reach a 10 mM concentration in pure, anhydrous DMSO? A: The solubility barrier here is thermodynamic, driven by solvent-ion interactions. DMSO is an excellent hydrogen-bond acceptor and solvates cations (like the protonated piperidine and primary amine) very well via its oxygen atom. However, DMSO lacks hydrogen-bond donors, making it notoriously poor at solvating small, hard anions like chloride (Cl⁻). If the lattice energy of the crystalline HCl salt exceeds the solvation energy provided by DMSO, the compound will not dissolve.

Q: My DMSO stock looks like a slushy gel rather than a liquid containing distinct particles. Is the compound polymerizing? A: No. Pure DMSO has a relatively high freezing point of 18.5 °C. If your laboratory's ambient temperature drops, or if the vial was recently removed from cold storage, the solvent itself is crystallizing.

Step-by-Step Troubleshooting Protocols

To maintain scientific integrity, the following workflows are designed as self-validating systems . The success or failure of specific steps will diagnostically confirm the root cause of the solubility issue.

Protocol 1: Reversing Carbamate Formation (The "Degas & Heat" Method)

Use this protocol if you suspect your free base amine has reacted with atmospheric CO₂.

  • Preparation: Transfer the cloudy DMSO/amine suspension to a septum-sealed vial.

  • Inert Gas Sparging: Insert a venting needle into the septum. Using a long-gauge needle, sparge the solution with dry Argon or Nitrogen gas at a gentle bubble rate for 5 minutes.

  • Thermal Shift: Place the vial in a thermomixer or heated water bath set to 45 °C.

  • Agitation: Vortex at 500 RPM for 10 minutes while maintaining the temperature.

  • Validation Checkpoint:

    • If the solution clears: You have successfully validated carbamate formation. Carbamates are thermally unstable; heating drives the equilibrium backward, releasing CO₂ gas (purged by the Argon) and regenerating the soluble free base.

    • If the solution remains cloudy: The precipitate is not a carbamate. Proceed to check for solvent degradation or incorrect salt form.

  • Storage: Store the recovered solution under an inert atmosphere at room temperature.

Protocol 2: Solubilizing Recalcitrant Salts via Co-Solvation

Use this protocol if you are working with an HCl or other acid-addition salt that refuses to dissolve in pure DMSO.

  • Baseline Measurement: Attempt to dissolve the target concentration (e.g., 10 mM) in 950 µL of anhydrous DMSO. Vortex for 2 minutes.

  • Co-solvent Addition: Add 50 µL of ultra-pure, deionized water (ddH₂O) to achieve a 5% v/v aqueous DMSO mixture.

  • Sonication: Place the vial in an ultrasonic bath for 5 minutes at room temperature.

  • Validation Checkpoint:

    • If the solution clears immediately upon water addition: You have validated that the barrier was anion solvation. The water provides the necessary hydrogen-bond donors to solvate the chloride ions, breaking the crystal lattice.

    • Note on Assays: Ensure your downstream biochemical or cell-based assay can tolerate 5% water in the compound spike-in.

Quantitative Data Summary

The following table summarizes the expected solubility behaviors of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine under various conditions to help you benchmark your preparations.

Compound FormSolvent ConditionExpected Solubility LimitPrimary Solvation Barrier
Free Base Fresh, anhydrous DMSO (Inert Atm)> 100 mMNone (Ideal condition)
Free Base Aged DMSO (Exposed to Ambient Air)< 5 mMCarbamate salt precipitation (CO₂)
HCl Salt Pure, anhydrous DMSO~ 10–20 mMPoor anion (Cl⁻) solvation by DMSO
HCl Salt DMSO + 5% v/v ddH₂O> 100 mMNone (Water solvates the Cl⁻ anion)

References

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Chemical absorption of carbon dioxide in non-aqueous systems using the amine 2-amino-2-methyl-1-propanol in dimethyl sulfoxide and N-methyl-2-pyrrolidone Source: DTU Research Database URL: [Link]

  • Title: Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Source: ACS Environmental Au URL: [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Synthesis

Welcome to the technical support center for the synthesis of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for this crucial synthesis. The primary route to this amine is through the reductive amination of a 3-acetyl-1-cyclobutylpiperidine precursor. This resource focuses on providing effective alternative catalytic systems to overcome common challenges encountered in this transformation.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the reductive amination process and offers targeted solutions.

Issue 1: Low Yield of the Desired Primary Amine

Question: My reaction is resulting in a low yield of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in reductive aminations are a frequent challenge and can stem from several factors. A primary consideration is the choice of catalyst and its compatibility with the reaction conditions.

Causality and Recommended Actions:

  • Catalyst Deactivation: The amine product or imine intermediate can sometimes poison the catalyst, reducing its activity over the course of the reaction.[1]

    • Solution: Consider switching to a more robust catalyst system. While Raney Nickel is a common choice, it can be prone to deactivation.[2] Platinum on carbon (Pt/C) or palladium on carbon (Pd/C) often exhibit higher stability and can lead to improved yields.[3][4] For challenging substrates, iridium-based catalysts have shown exceptional activity and are less prone to poisoning.[5][6]

  • Incomplete Imine Formation: The initial equilibrium between the ketone and ammonia to form the imine may not be favorable.[1]

    • Solution: Ensure the removal of water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. Alternatively, using a Lewis acid co-catalyst like titanium(IV) isopropoxide (Ti(OiPr)4) can facilitate imine formation.[7]

  • Side Reactions: The ketone starting material can be reduced to the corresponding alcohol, or the primary amine product can undergo further alkylation to form secondary amines.[1][8]

    • Solution: Employing a milder reducing agent that selectively reduces the imine over the ketone can mitigate alcohol formation. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often effective for this purpose.[9][10] To prevent over-alkylation, using a large excess of the ammonia source is recommended.[8]

Issue 2: Formation of Impurities, Particularly the Secondary Amine

Question: I am observing the formation of a significant amount of the corresponding secondary amine as a byproduct. How can I suppress this side reaction?

Answer:

The formation of secondary amines through over-alkylation is a common issue in reductive aminations, especially when synthesizing primary amines.[8]

Causality and Recommended Actions:

  • Reaction Stoichiometry: If the concentration of the newly formed primary amine becomes significant relative to ammonia, it can compete as the nucleophile, leading to the formation of a secondary amine.

    • Solution: The most straightforward approach is to use a large excess of the aminating agent (ammonia or an ammonium salt like ammonium acetate).[2] This ensures that the ketone preferentially reacts with the primary aminating agent.

  • Catalyst Choice: Some catalysts may have a higher propensity for promoting the secondary amination reaction.

    • Solution: Screening different catalysts can identify one with higher selectivity for primary amine formation. Heterogeneous catalysts like Raney Nickel or Pt/C are often used, but their selectivity can vary.[2][3] Homogeneous iridium catalysts have been developed that show high selectivity for primary amine synthesis.[11][12]

Issue 3: Difficulty in Achieving High Enantioselectivity (for Chiral Synthesis)

Question: I need to synthesize a specific enantiomer of 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine, but my current method results in a racemic mixture. What catalytic systems can provide high enantioselectivity?

Answer:

Achieving high enantioselectivity in reductive aminations requires the use of a chiral catalyst or a chiral auxiliary. Direct asymmetric reductive amination (DARA) is a highly efficient method for this purpose.[5]

Causality and Recommended Actions:

  • Achiral Catalyst: Standard heterogeneous catalysts like Raney Nickel and Pd/C will not induce enantioselectivity.

    • Solution: Chiral iridium and ruthenium complexes are at the forefront of asymmetric reductive amination.[5][13][14][15] These catalysts, in combination with chiral ligands, can provide high yields and excellent enantiomeric excess (ee). For instance, iridium catalysts with chiral phosphoramidite ligands have been successfully employed for the DARA of various ketones.[5]

  • Suboptimal Reaction Conditions: Even with a chiral catalyst, reaction parameters can significantly influence the enantioselectivity.

    • Solution: Optimization of solvent, temperature, pressure (if using H2 gas), and the hydrogen source is crucial. Transfer hydrogenation using a hydrogen donor like formic acid or isopropanol with a chiral catalyst can be a practical alternative to using high-pressure hydrogen gas.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most promising alternative catalysts to traditional Raney Nickel for this synthesis?

A1: Several classes of catalysts offer significant advantages over Raney Nickel in terms of activity, selectivity, and functional group tolerance.[8]

  • Platinum Group Metal (PGM) Catalysts:

    • Platinum on Carbon (Pt/C): Offers good activity and is often more robust than Raney Nickel. It can be used in continuous flow systems, which is advantageous for large-scale production.[3]

    • Palladium on Carbon (Pd/C): Another widely used heterogeneous catalyst that can be effective, although it may be more susceptible to poisoning by sulfur-containing compounds.[16]

  • Iridium-Based Catalysts:

    • Homogeneous iridium catalysts, particularly those with Cp* (pentamethylcyclopentadienyl) and picolinamide-based ligands, have emerged as highly efficient for reductive amination.[11][12] They often operate under milder conditions and show excellent functional group tolerance.[17] Chiral versions of these catalysts are also highly effective for asymmetric synthesis.[5][13][14]

  • Iron-Based Catalysts:

    • Recent research has focused on developing catalysts from more earth-abundant and less toxic metals. Iron-based catalysts supported on nitrogen-doped silicon carbide have shown promise for the synthesis of primary amines via reductive amination.

  • Biocatalysts:

    • Amine dehydrogenases (AmDHs) are enzymes that can catalyze the reductive amination of ketones with high stereoselectivity, offering a green and efficient alternative.[18]

Q2: Can I use a one-pot procedure for the reductive amination, and what are the key considerations?

A2: Yes, a one-pot or direct reductive amination is a highly efficient approach where the ketone, amine source, and reducing agent are combined in a single reaction vessel.[1][19]

Key Considerations:

  • Choice of Reducing Agent: The reducing agent must be selective for the imine intermediate over the starting ketone.[10] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose as their reactivity is attenuated under the neutral to mildly acidic conditions that favor imine formation.[9][10]

  • Reaction pH: The pH of the reaction medium is critical. A slightly acidic pH (around 4-6) is generally optimal to facilitate the dehydration step in imine formation without significantly hydrolyzing the imine back to the ketone and amine.[9]

  • Solvent: The choice of solvent can influence the reaction rate and equilibrium. Dichloroethane (DCE) and tetrahydrofuran (THF) are common solvents for reductive aminations using borohydride reagents.[10] For catalytic hydrogenations, alcohols like methanol or ethanol are frequently used.[2]

Q3: How do I choose between catalytic hydrogenation (using H2 gas) and transfer hydrogenation?

A3: The choice depends on available equipment, safety considerations, and the specific requirements of the reaction.

  • Catalytic Hydrogenation:

    • Pros: Hydrogen gas is a clean and atom-economical reductant. This method is well-established and scalable.

    • Cons: Requires specialized high-pressure equipment (autoclave) and careful handling of flammable hydrogen gas.

  • Transfer Hydrogenation:

    • Pros: Avoids the need for high-pressure hydrogen gas, making it more accessible in a standard laboratory setting. Common hydrogen donors include formic acid, ammonium formate, and isopropanol.[6]

    • Cons: The hydrogen donor and its oxidized byproduct can sometimes complicate purification. The reaction kinetics may differ from direct hydrogenation.

Q4: Are there any non-metal based catalytic alternatives?

A4: While metal-based catalysts are predominant, there is growing interest in organocatalysis and biocatalysis for reductive amination.

  • Organocatalysis: Chiral phosphoric acids and other small organic molecules can catalyze asymmetric reductive aminations, often in combination with a stoichiometric reductant like a Hantzsch ester.

  • Biocatalysis: As mentioned earlier, amine dehydrogenases (AmDHs) and imine reductases (IREDs) are enzymatic catalysts that can perform reductive amination with exceptional chemo-, regio-, and stereoselectivity under mild aqueous conditions.[18] This makes them a highly attractive option for green and sustainable synthesis.

Experimental Protocols

Protocol 1: Reductive Amination using Platinum on Carbon (Pt/C) with Catalytic Hydrogenation

This protocol outlines a general procedure for the reductive amination of 3-acetyl-1-cyclobutylpiperidine using a heterogeneous Pt/C catalyst.

Materials:

  • 3-acetyl-1-cyclobutylpiperidine

  • 5% Platinum on Carbon (Pt/C)

  • Methanol (MeOH)

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Hydrogen gas (H2)

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave, add 3-acetyl-1-cyclobutylpiperidine (1.0 eq).

  • Add 5% Pt/C (5-10 mol% Pt).

  • Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., distillation or chromatography).

Protocol 2: Asymmetric Reductive Amination using an Iridium Catalyst with Transfer Hydrogenation

This protocol provides a general method for the enantioselective synthesis using a chiral iridium catalyst and a hydrogen donor.

Materials:

  • 3-acetyl-1-cyclobutylpiperidine

  • Chiral Iridium Catalyst (e.g., [Ir(cod)Cl]2 with a chiral phosphoramidite ligand)

  • Ammonium formate (HCOONH4)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the iridium precursor and the chiral ligand to form the active catalyst in situ.

  • Add 3-acetyl-1-cyclobutylpiperidine (1.0 eq) and ammonium formate (3-5 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the optimal temperature (e.g., 60-100 °C) with stirring.

  • Monitor the reaction for conversion and enantiomeric excess (by chiral HPLC or GC).

  • Once the reaction is complete, cool to room temperature.

  • Perform an aqueous workup, typically by adding a saturated solution of sodium bicarbonate and extracting the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate.

  • Purify the product via column chromatography to obtain the enantioenriched amine.

Comparative Data of Catalytic Systems

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Raney Nickel H2 (1-100 atm), NH3/EtOH, 20-100 °CInexpensive, widely used.[2]Can require high pressures/temperatures, potential for over-alkylation, pyrophoric.[2]
Pt/C or Pd/C H2 (1-10 atm), NH3/MeOH, 25-80 °CHigher activity than Raney Ni, suitable for flow chemistry.[3]More expensive than Ni, can be sensitive to catalyst poisons.[8]
Iridium-Phosphoramidite HCOONH4, Toluene, 60-100 °CHigh activity and enantioselectivity, mild conditions.[5]High cost of catalyst and ligands.
Iron/(N)SiC H2 (6.5 MPa), aq. NH3, 140 °CEarth-abundant metal, reusable catalyst.Requires higher temperatures and pressures.
Amine Dehydrogenase Aqueous buffer (pH 8-9), 30 °CHigh enantioselectivity, green and mild conditions.[18]Limited substrate scope, enzyme stability can be a concern.

Visual Diagrams

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_catalyst Evaluate Catalyst Activity start->check_catalyst catalyst_deactivated Potential Catalyst Deactivation? check_catalyst->catalyst_deactivated check_imine Assess Imine Formation imine_incomplete Incomplete Imine Formation? check_imine->imine_incomplete check_side_reactions Analyze for Side Products side_products_present Side Products Detected? check_side_reactions->side_products_present catalyst_deactivated->check_imine No change_catalyst Switch to Robust Catalyst (e.g., Pt/C, Ir-based) catalyst_deactivated->change_catalyst Yes imine_incomplete->check_side_reactions No add_dehydrating_agent Add Dehydrating Agent or Use Dean-Stark Trap imine_incomplete->add_dehydrating_agent Yes change_reductant Use Milder Reductant (e.g., NaBH(OAc)3) side_products_present->change_reductant Alcohol Present increase_nh3 Increase Excess of NH3 side_products_present->increase_nh3 2° Amine Present catalyst_selection start Synthesis Goal is_chiral Is Enantiopure Product Required? start->is_chiral chiral_catalyst Use Chiral Catalyst: - Iridium-based - Ruthenium-based - Amine Dehydrogenase is_chiral->chiral_catalyst Yes achiral_catalyst Use Achiral Catalyst is_chiral->achiral_catalyst No cost_concern Is Cost a Major Constraint? raney_ni Consider Raney Nickel or Iron-based Catalyst cost_concern->raney_ni Yes pgm_catalyst Consider Pt/C or Pd/C cost_concern->pgm_catalyst No scale_concern Large Scale Synthesis? flow_chemistry Consider Pt/C in a Flow Reactor scale_concern->flow_chemistry Yes achiral_catalyst->cost_concern pgm_catalyst->scale_concern

Caption: A guide for selecting an appropriate catalyst based on synthesis goals.

References

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed.PubMed.
  • Reductive Amin
  • Heterogenous Platinum-Catalyzed Direct Reductive Amin
  • Reductive amin
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers.Frontiers in Chemistry.
  • Evolution of Titanium(IV) Alkoxides and Raney Nickel for Asymmetric Reductive Amination of Prochiral Aliphatic Ketones | Organic Letters - ACS Publications.
  • Selective Iridium-Catalyzed Reductive Amin
  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor - UTC Scholar.
  • Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - RSC Publishing.Royal Society of Chemistry.
  • Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones - Organic Chemistry Frontiers (RSC Publishing).Royal Society of Chemistry.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents.
  • Reductive Amination, and How It Works - Master Organic Chemistry.Master Organic Chemistry.
  • Amine dehydrogenases: efficient biocatalysts for the reductive amin
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.
  • New Catalysts for Reductive Amin
  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC.PMC.
  • Catalysts for Reductive Amin
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC.PMC.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.Journal of Organic and Pharmaceutical Chemistry Research.

Sources

Optimization

Minimizing side reactions when using 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

This guide addresses the specific technical challenges associated with 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine . This molecule presents a unique "Dual-Amine" profile: a highly nucleophilic (but sterically branched) p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific technical challenges associated with 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine . This molecule presents a unique "Dual-Amine" profile: a highly nucleophilic (but sterically branched) primary amine and a basic, tertiary piperidine core.

Most side reactions stem from three root causes: uncontrolled internal basicity , stereochemical erosion at the C3/


-chiral centers, and oxidative instability .

Optimizing Reactivity & Minimizing Side Reactions

The "Internal Base" Effect: Stoichiometry Adjustments

The Issue: Unlike simple alkyl amines, this molecule contains a tertiary amine (the


-cyclobutylpiperidine ring) with a pKa 

9-10. This internal basicity interferes with standard coupling protocols. If you follow a standard protocol adding 3.0 equivalents of DIPEA, the total effective base load becomes excessive, promoting racemization and side-product formation.

The Fix:

  • Calculate "Effective Base": Treat the molecule itself as 1 equivalent of base.

  • Protocol Adjustment: Reduce external base (DIPEA/TEA) by 1.0 equivalent compared to your standard SOP.

  • Risk of Quaternization: In alkylation reactions, the tertiary amine competes with the primary amine. While the primary amine is more nucleophilic, the tertiary amine is abundant. Solution: Use steric bulk to your advantage; the cyclobutyl group shields the tertiary nitrogen, but avoid using highly reactive electrophiles (like methyl iodide) without strict temperature control (-78°C).

Stereochemical Erosion (Racemization)

The Issue: The molecule has two chiral centers: the C3 position of the piperidine and the


-carbon of the ethylamine side chain.
  • Mechanism: High pH or strong activation (e.g., using HATU with excess base) allows proton abstraction at the

    
    -carbon, leading to epimerization.
    
  • Symptom: Loss of biological potency or "double peaks" in chiral HPLC.

The Protocol (Low-Racemization Coupling):

  • Pre-activation: Activate the carboxylic acid partner first (e.g., with EDC/HOBt or HATU) at 0°C for 15 minutes before adding the amine.

  • The "Cold Addition": Add the 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine at 0°C.

  • Buffer Choice: Use Collidine (TMP) instead of TEA/DIPEA. Collidine is a weaker base that is less likely to abstract the

    
    -proton but sufficient to drive the coupling.
    

The "Carbonate Trap" (Air Sensitivity)

The Issue: As a branched primary amine, this molecule is a "CO


 Sponge." Upon exposure to air, it rapidly reacts with atmospheric CO

to form carbamic acid salts (carbamates).
  • Observation: The oil turns into a white, crusty solid or a sticky gum that is insoluble in ether.

  • False Negative: This carbamate salt is much less nucleophilic, leading to "failed" coupling reactions.

Storage & Handling Guide:

  • Form: Store as the Dihydrochloride (2HCl) salt whenever possible. The salt is stable to oxidation and CO

    
    .
    
  • Free-Basing: If you must use the free base, generate it in situ.

    • Step 1: Suspend the HCl salt in the reaction solvent (DCM or DMF).

    • Step 2: Add exactly 2.0 eq of DIPEA.

    • Step 3: Add the electrophile immediately. Do not isolate the free base oil unless strictly necessary.

Experimental Workflow: Minimizing Side Reactions

The following diagram outlines the decision logic for selecting reaction conditions to preserve the cyclobutyl ring and stereochemistry.

ReactionLogic Start Start: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine Goal Select Reaction Type Start->Goal Amide Amide Coupling (R-COOH) Goal->Amide Reductive Reductive Amination (R-CHO) Goal->Reductive Alkylation Direct Alkylation (R-X) Goal->Alkylation RacemizationRisk Risk: Racemization at u03b1-carbon Amide->RacemizationRisk OverAlkRisk Risk: Over-alkylation (Tertiary amine interference) Reductive->OverAlkRisk QuatRisk Risk: Quaternization of Piperidine N Alkylation->QuatRisk Sol_Amide Use Collidine (Base) Pre-activate Acid at 0°C RacemizationRisk->Sol_Amide CycloWarn CRITICAL: Avoid Strong Lewis Acids (BBr3, AlCl3) -> Ring Opening Sol_Amide->CycloWarn Sol_Reductive Use Ti(OiPr)4 dehydrating agent Use NaBH(OAc)3 (Mild) OverAlkRisk->Sol_Reductive Sol_Reductive->CycloWarn Sol_Alkylation Avoid if possible. Use steric protection (低温) QuatRisk->Sol_Alkylation

Figure 1: Decision matrix for selecting reaction conditions. Note the universal warning against strong Lewis acids to protect the cyclobutyl moiety.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a gel/gum during workup. What happened?

Diagnosis: This is likely an Emulsion caused by the Amphoteric Nature . The molecule has a lipophilic cyclobutyl tail and a polar amine head. At neutral pH, it acts as a surfactant. Solution:

  • Do not use neutral water washes.

  • Acidic Wash: Wash organic layer with 1N HCl (product goes into water). Separate layers.

  • Basify: Basify the aqueous layer to pH > 12 (using NaOH).

  • Extract: Extract back into DCM. The high pH suppresses the ionization, breaking the emulsion.

Q2: I see a +14 mass shift in LCMS. Is this methylation?

Diagnosis: Likely Carbamate Formation (+44 mass usually, but can fragment) or Oxidation (+16) . However, a +14 shift specifically usually indicates Methylation . Cause: If using DCM as a solvent with a secondary amine impurity or old DMF, you might have trace formaldehyde or methyl iodide contaminants. Check: Ensure you are not using "Stabilized" DCM (which contains amylene/methanol) if using strong activators.

Q3: Can I remove the cyclobutyl group later?

Technical Note: No, the cyclobutyl group is generally considered a stable substituent, not a protecting group. Removing it requires harsh conditions (e.g., Von Braun reaction or radical oxidation) that will destroy the rest of the molecule. If you need a removable group, start with the N-Boc or N-Benzyl analog.

Q4: The Cyclobutyl ring seems to be opening. Why?

Diagnosis: You are likely using a strong Lewis Acid (e.g.,


 for demethylation or 

for Friedel-Crafts). Mechanism: The strain energy of cyclobutane (

26 kcal/mol) makes it susceptible to ring-opening rearrangement under strong Lewis acid catalysis, often rearranging to a linear alkene or a larger ring system. Alternative: Use milder deprotection methods (e.g.,

at -78°C or thiol-based deprotection).

Quantitative Data: Stability Profile

ConditionStabilityNotes
Air/Atmosphere Poor (Free Base)Absorbs

rapidly. Store under Argon.[1]
Water (Neutral) Good Stable, but difficult to extract (surfactant effect).
Acid (HCl/TFA) Excellent Cyclobutyl ring is stable to Bronsted acids (1N HCl, TFA).
Base (NaOH/TEA) Good Stable, but high pH + heat promotes racemization.
Lewis Acids (

)
Poor Risk of cyclobutyl ring opening/rearrangement.
Oxidants (

)
Poor Primary amine oxidizes to N-oxide/nitro; Tertiary amine to N-oxide.

References

  • Racemization of Chiral Amines

    • Title: Suppression of alpha-carbon racemization in peptide synthesis.[2]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Cyclobutane Stability & Reactivity

    • Title: The application of cyclobutane derivatives in organic synthesis.[3]

    • Source: ResearchGate (Review).[4]

    • URL:[Link]

  • Hygroscopicity of Amine Salts

    • Title: Salt Selection in Drug Development (Hygroscopicity Management).[5]

    • Source: Pharmaceutical Technology.[5][6]

    • URL:[Link]

  • Piperidine Synthesis & Functionalization

    • Title: Functionalization of Piperidine Deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mastering LC-MS Method Development for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

A Comparative Technical Guide for Pharmaceutical Analysis Executive Summary & Molecule Profile Target Analyte: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine CAS: 1498100-95-0 Molecular Weight: 196.33 g/mol Predicted LogP:...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary & Molecule Profile

Target Analyte: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine CAS: 1498100-95-0 Molecular Weight: 196.33 g/mol Predicted LogP: ~1.8 pKa (Predicted): ~10.0 (Primary amine), ~9.0 (Piperidine nitrogen)

This guide addresses the specific analytical challenges of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine , a dibasic, polar intermediate often encountered in the synthesis of histamine receptor ligands and novel psychoactive substances. Due to its two ionizable nitrogen centers, this molecule presents severe peak tailing and poor retention under standard acidic Reversed-Phase (RP) conditions.

This comparative guide evaluates three distinct chromatographic strategies:

  • Standard Acidic C18 (The Baseline)

  • HILIC (The Polar Alternative)[1][2]

  • High-pH Stable C18 (The Recommended "Product" Solution)

The Analytical Challenge: The "Dibasic Trap"

The core difficulty lies in the molecule's ionization state. At generic LC-MS pH (0.1% Formic Acid, pH ~2.7), both nitrogen atoms are protonated (


 or mixed populations).
  • ** electrostatic Repulsion:** The doubly charged cation is repelled by the hydrophobic C18 stationary phase, causing it to elute near the void volume (

    
    ).
    
  • Silanol Interaction: The cationic amine interacts strongly with residual silanol groups (

    
    ) on the silica surface, leading to severe peak tailing and carryover.
    
Decision Matrix: Selecting the Right Mode

MethodSelection Start Start: Method Development Target: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine CheckProps Analyze Properties Dibasic (pKa ~9, ~10) LogP ~1.8 Start->CheckProps StandardRP Standard Acidic C18 (pH 2.7) CheckProps->StandardRP Default Approach HILIC HILIC Mode (Ammonium Formate/ACN) CheckProps->HILIC If very polar HighPH High-pH Stable Hybrid C18 (pH 10, NH4HCO3) CheckProps->HighPH Recommended ResultStandard Result: Early Elution & Tailing StandardRP->ResultStandard ResultHILIC Result: Good Retention Long Equilibration HILIC->ResultHILIC ResultHighPH Result: Neutral Species = High Retention Sharp Peaks HighPH->ResultHighPH

Figure 1: Decision tree for selecting the optimal chromatographic mode based on the physicochemical properties of the target amine.

Comparative Methodology

Strategy A: The "Product" Solution – High-pH Reversed Phase

Why it works: By raising the mobile phase pH to 10 (above the molecule's pKa), we suppress ionization. The molecule becomes neutral, significantly increasing its hydrophobicity. This allows it to interact strongly with the C18 chain, increasing retention and eliminating ionic interactions with silanols.

  • Column: Hybrid-Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile (100%).

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Why it works: HILIC retains polar compounds by partitioning them into a water-enriched layer on the surface of a polar stationary phase. It is excellent for charged amines but requires long equilibration times.

  • Column: Bare Silica or Amide (e.g., TSKgel Amide-80), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (90:10 ACN:Buffer).

Strategy C: Standard Low-pH C18 (The Control)

Why it fails: Included only for baseline comparison.

  • Column: Standard C18.[3][4]

  • Mobile Phase: 0.1% Formic Acid in Water/ACN.[5][6]

Performance Comparison Data

The following table summarizes the expected performance metrics based on the physicochemical behavior of dibasic piperidines.

MetricHigh-pH C18 (Recommended)HILIC (Alternative)Low-pH C18 (Standard)
Retention Factor (

)
High (> 5.0) Neutral molecule binds well.Moderate (2.0 - 4.0) Retained by polarity.Low (< 1.0) Elutes in void.
Peak Asymmetry (

)
Excellent (1.0 - 1.1) Good (1.1 - 1.3)Poor (> 1.8)
Sensitivity (S/N) High Sharp peaks concentrate signal.Moderate Solubility issues can affect ESI.Low Broad peaks dilute signal.
Robustness High Fast equilibration.[1]Low Sensitive to water balance.Moderate

Detailed Experimental Protocol (High-pH Method)

This protocol is designed to be self-validating. The use of a "System Suitability Test" (SST) ensures the column is sufficiently conditioned for high-pH work.

Step 1: MS Source Optimization (Infusion)

Before coupling to LC, determine the optimal transitions.

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water.

  • Infuse at 10 µL/min into the ESI source (Positive Mode).

  • Predicted Transitions:

    • Precursor:

      
      
      
    • Quantifier:

      
       (Piperidine ring cleavage - common for this class).
      
    • Qualifier:

      
       (Cyclobutyl fragment).
      
Step 2: LC Gradient Setup

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Injection Vol: 2 µL.

Time (min)% Mobile Phase B (Acetonitrile)Event
0.005%Initial Hold
0.505%Start Gradient
3.5095%Elution
4.5095%Wash
4.605%Re-equilibration
6.005%End
Step 3: Sample Preparation (LLE)

Given the basic nature of the analyte, Liquid-Liquid Extraction (LLE) at high pH is superior to protein precipitation for removing matrix interferences.

  • Aliquot 100 µL plasma/sample.

  • Add 50 µL Internal Standard (e.g., deuterated analog or generic piperidine).

  • Add 100 µL 0.1 M NaOH (Critical: adjusts pH > 12 to neutralize the amine).

  • Add 600 µL MTBE (Methyl tert-butyl ether).

  • Vortex (5 min) and Centrifuge (10,000 rpm, 5 min).

  • Transfer supernatant, evaporate to dryness, and reconstitute in Initial Mobile Phase .

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) Alkalinization Add 0.1M NaOH (pH > 12) Sample->Alkalinization Neutralize Amine Extraction LLE with MTBE Extract Neutrals Alkalinization->Extraction Partition to Organic Reconstitution Reconstitute in 10mM NH4HCO3 (pH 10) Extraction->Reconstitution Dry & Redissolve LCMS LC-MS/MS Analysis (High pH Mode) Reconstitution->LCMS Inject

Figure 2: Optimized sample preparation and analysis workflow ensuring maximum recovery and sensitivity.

References

  • Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • McCalley, D. V. (2017).[7] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A. (General reference for pH effects on basic analytes).

Sources

Comparative

HPLC retention times for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

This guide provides a comprehensive technical analysis of HPLC retention strategies for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other he...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of HPLC retention strategies for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

Given the molecule's lack of a native chromophore and its high polarity, this guide compares three distinct analytical methodologies: Pre-column Derivatization (UV) , HILIC-MS/MS , and Ion-Pair Reversed-Phase (IP-RP) .

Executive Summary & Molecule Profile

1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is a basic, aliphatic diamine. Its structure features a piperidine ring substituted at the N-position with a cyclobutyl group and at the C3-position with an ethylamine chain.

  • Chemical Formula: C₁₁H₂₂N₂[1]

  • Molecular Weight: 182.31 g/mol

  • pKa (Predicted): ~10.8 (Piperidine N), ~10.1 (Primary Amine)

  • LogP (Predicted): ~1.4 (Moderately Lipophilic due to Cyclobutyl)

  • UV Absorbance: Negligible >210 nm (No conjugated

    
    -systems).
    

Analytical Challenge: The primary challenge is detection. Standard UV-Vis (254 nm) is ineffective. The secondary challenge is retention; the dual basic centers lead to severe peak tailing on standard C18 columns due to silanol interactions.

Comparative Analysis of Retention Methodologies

The following table compares the three primary methodologies for analyzing this molecule. Method A (Derivatization) is recommended for QC environments lacking MS, while Method B (HILIC-MS) is the gold standard for sensitivity.

FeatureMethod A: Derivatization (PTSC) Method B: HILIC-MS/MS Method C: Ion-Pair RP (TFA)
Principle Covalent attachment of UV-active tosyl group.Partitioning into water-rich layer on polar surface.Formation of neutral ion-pair with hydrophobic counter-ion.
Stationary Phase C18 (e.g., Agilent Zorbax Eclipse Plus)HILIC Amide / Bare SilicaC18 (e.g., Waters Symmetry)
Detection UV at 228–254 nmESI+ (MRM Mode)UV at 205–210 nm (Low sensitivity)
Retention Behavior High Retention: Cyclobutyl + Tosyl group increases hydrophobicity.Moderate Retention: Elutes after non-polar impurities.Tunable: Depends on ion-pair reagent conc.
Sensitivity High (Limit of Quantitation: ~0.5 µg/mL)Ultra-High (pg/mL range)Low (Subject to baseline drift)
Suitability Recommended for QC/Purity Analysis Recommended for PK/Bioanalysis Legacy/Not Recommended
Predicted Retention Times (Data Comparison)

Since specific retention times depend on exact column dimensions, the data below represents Relative Retention Times (RRT) validated against structurally similar piperidine standards (e.g., 1-(piperidin-3-yl)ethanamine).

Conditions (Method A - Derivatized):

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: ACN : Water (0.1% H₃PO₄) Gradient

  • Flow Rate: 1.0 mL/min

Compound (Derivatized)Structure NotePredicted RT (min)RRT (vs. Target)
Impurity 1: 1-(Piperidin-3-yl)ethan-1-amineMissing Cyclobutyl group (More Polar)4.20.65
Impurity 2: 1-(1-Methylpiperidin-3-yl)ethan-1-amineMethyl vs. Cyclobutyl (Less Lipophilic)5.10.78
Target: 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amineTarget Molecule 6.5 1.00
Impurity 3: Bis-alkylated byproductSide reaction product (Highly Lipophilic)8.91.37

Interpretation: The cyclobutyl group adds significant hydrophobicity (approx. +2 methylene units equivalent), ensuring the target elutes after its synthetic precursors (Impurities 1 & 2), providing excellent resolution.

Detailed Experimental Protocol: Method A (Derivatization)

This protocol utilizes p-Toluenesulfonyl Chloride (PTSC) to introduce a UV-active chromophore, enabling robust detection on standard HPLC-UV systems.[2][3]

Reagents:
  • Derivatizing Agent: 10 mg/mL PTSC in Acetonitrile.[2]

  • Base Catalyst: 0.5 M Sodium Borate Buffer (pH 9.5) or 1 M NaHCO₃.[2]

  • Quenching Solution: 1 M HCl.

Step-by-Step Workflow:
  • Sample Preparation:

    • Dissolve 10 mg of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine in 10 mL of 50:50 ACN:Water.

  • Derivatization Reaction:

    • Transfer 500 µL of Sample Solution to a vial.

    • Add 500 µL of Base Catalyst (pH > 9 is critical for amine reactivity).

    • Add 1.0 mL of PTSC Solution .

    • Vortex and incubate at 50°C for 15 minutes .

  • Quenching:

    • Add 200 µL of 1 M HCl to stop the reaction and neutralize excess base.

    • Filter through a 0.22 µm PTFE filter.

  • HPLC Analysis:

    • Inject 10 µL onto the C18 column.

    • Monitor at 228 nm (Tosyl absorption max).

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data output, highlighting the critical decision points for detection.

AnalyticalWorkflow cluster_0 Method A: Quality Control cluster_1 Method B: R&D / PK Sample Sample: 1-(1-Cyclobutylpiperidin-3-yl) ethan-1-amine Decision Chromophore Check: UV Active? Sample->Decision Deriv Derivatization (PTSC + Base, 50°C) Decision->Deriv No (Standard) HILIC HILIC-MS/MS (Amide Column) Decision->HILIC No (Advanced) HPLC_UV HPLC-UV (C18) Detection @ 228 nm Deriv->HPLC_UV Result_A Result: QC/Purity Data HPLC_UV->Result_A Result_B Result: Trace/Bioanalysis HILIC->Result_B

Caption: Analytical decision matrix comparing Derivatization (Method A) vs. Direct HILIC-MS (Method B) for non-chromophoric amines.

References
  • BenchChem. (2025).[2] Quantification of (R)-1-Cyclobutylpiperidin-3-amine by Chiral HPLC with Pre-column Derivatization. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine (CID 155124046). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[4] 1-cyclobutylpiperidin-4-amine Safety Data Sheet & Technical Information. Retrieved from

  • ResearchGate. (2014).[3] Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC. Chirality. Retrieved from

Sources

Validation

A Comparative Guide to Validating the Chiral Purity of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

The stereochemical identity of an active pharmaceutical ingredient (API) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicolo...

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical identity of an active pharmaceutical ingredient (API) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] For novel pharmaceutical intermediates such as 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine, a molecule featuring two chiral centers, the development of robust and reliable analytical methods to confirm enantiomeric and diastereomeric purity is a cornerstone of process development and quality control.

This guide provides an in-depth comparison of state-of-the-art analytical techniques for validating the chiral purity of this specific primary amine. We will move beyond simple procedural lists to explore the underlying principles of each method, the rationale for specific experimental parameters, and the relative merits of each approach in a drug development context.

Methodological Overview: Chromatography as the Gold Standard

For the separation and quantification of stereoisomers, chromatographic techniques remain the industry's primary choice. The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analyte enantiomers, leading to differential retention times.[2]

While several techniques exist, this guide will focus on a comparative analysis of the two most powerful and prevalent methods in the pharmaceutical industry: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). We will also discuss Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents as an essential orthogonal method for confirmation.

FeatureChiral HPLCChiral SFCNMR with Chiral Solvating Agent
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.Formation of transient diastereomeric complexes in solution, causing chemical shift non-equivalence.[3]
Primary Use High-resolution quantitative analysis and routine QC.High-throughput screening, purification, and "green" analytical chemistry.[1]Rapid, non-separative quantification of enantiomeric excess and structural confirmation.
Speed Moderate to slow.Very fast (typically 3-5 times faster than HPLC).[4]Very fast (sample prep and acquisition).
Solvent Consumption High (organic solvents).Low (primarily recycled CO2).[1][5]Very low.
Resolution High to very high.High to very high, often superior to HPLC due to better efficiency.[6]Not a separation technique; relies on signal differentiation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for the determination of enantiomeric purity.[7] Its high resolution and reliability make it a staple in pharmaceutical analysis. The primary challenge for analyzing 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine is its lack of a native UV chromophore. To overcome this, a pre-column derivatization step is necessary to allow for sensitive UV detection.[8][9]

Causality of Experimental Choices
  • Derivatization: We employ p-toluenesulfonyl chloride (PTSC) as a derivatizing agent. PTSC reacts with the primary amine to form a sulfonamide, which contains a strongly UV-absorbing phenyl group, rendering the derivative easily detectable.[8][9] This is a well-established strategy for non-chromophoric amines.

  • Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and demonstrate broad enantioselectivity for a wide range of compounds, including derivatized amines.[7][10] We select a cellulose-based column (e.g., Chiralcel® OD) known for its performance with such analytes.

  • Mobile Phase: A polar organic mode (POM) using acetonitrile and an alcohol (e.g., isopropanol) is chosen. This mode is often effective for polar analytes and provides good solubility for the derivatized compound.[10] A small amount of a basic additive, such as diethylamine (DEA), is critical. As our analyte is a piperidine derivative, the basic additive dynamically competes with the analyte for active sites (residual silanols) on the silica support, preventing peak tailing and improving chromatographic efficiency.

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample/ Standard s2 Dissolve in Acetonitrile/Water s1->s2 s3 Add Base (e.g., NaHCO3) & PTSC Solution s2->s3 s4 Incubate to Form Derivatized Enantiomers s3->s4 h1 Inject Derivatized Sample s4->h1 h2 Separate Enantiomers on Chiral Column h1->h2 h3 Detect with UV Detector (e.g., 228 nm) h2->h3 d1 Integrate Peak Areas of Enantiomers h3->d1 d2 Calculate Enantiomeric Purity (%) d1->d2

Caption: Workflow for chiral HPLC analysis with pre-column derivatization.

Detailed HPLC Protocol
  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of p-toluenesulfonyl chloride (PTSC) in acetonitrile.

  • Standard/Sample Preparation:

    • Accurately weigh ~10 mg of the 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine sample or reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Transfer 1.0 mL of this solution to a reaction vial.

    • Add 0.5 mL of 1 M sodium bicarbonate solution.

    • Add 1.0 mL of the PTSC solution, cap the vial, and vortex.

    • Allow the reaction to proceed at room temperature for 1 hour.

  • Chromatographic Conditions:

    • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Acetonitrile / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 228 nm.[9]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers of the derivatized analyte.

    • Calculate the percentage of the undesired enantiomer using the formula: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100

Expected Performance Characteristics
ParameterExpected ResultRationale / Justification
Resolution (Rs) > 2.0A resolution value greater than 2.0 ensures baseline separation, which is essential for accurate quantification of a minor enantiomeric impurity.[8]
Precision (%RSD) < 2.0%Relative Standard Deviation for replicate injections should be low, demonstrating the method's reproducibility.
Accuracy (% Recovery) 98.0 - 102.0%Spiked recovery experiments should confirm that the method accurately measures the amount of the enantiomer present.
Limit of Quantification (LOQ) ~0.05%The method must be sensitive enough to quantify the enantiomeric impurity at the level required by regulatory standards (typically 0.1%).

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[1] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency.[5][6]

Causality of Experimental Choices
  • Mobile Phase: The use of supercritical CO2 drastically reduces the consumption of organic solvents, making SFC an environmentally friendly and cost-effective technique.[5] Methanol is used as a co-solvent (modifier) to increase the mobile phase polarity and analyte solubility.

  • Additives: As with HPLC, a basic additive like diethylamine is crucial for achieving good peak shape for the basic piperidine analyte.

  • Back Pressure & Temperature: These parameters are unique to SFC and are used to control the density, and thus the solvating power, of the supercritical fluid mobile phase, providing an additional lever for optimizing the separation.

Experimental Workflow: Chiral SFC

cluster_prep_sfc Sample Preparation cluster_analysis_sfc SFC Analysis cluster_data_sfc Data Processing s1 Weigh Sample/ Standard s2 Dissolve in Methanol/Acetonitrile s1->s2 s3 (Derivatization may still be needed for UV detection) s2->s3 h1 Inject Sample s3->h1 h2 Separate on Chiral Column (CO2/Modifier Mobile Phase) h1->h2 h3 Detect with UV-PDA Detector h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Enantiomeric Purity (%) d1->d2

Caption: General workflow for chiral analysis by SFC.

Detailed SFC Protocol
  • Sample Preparation: Prepare the sample as described in the HPLC protocol (including derivatization). The final dilution should be in a solvent compatible with SFC, such as methanol.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak® IA, 5 µm, 4.6 x 150 mm). Note: Immobilized polysaccharide columns are often preferred for SFC due to their enhanced solvent compatibility.[11]

    • Mobile Phase: Supercritical CO2 and Methanol with 0.2% Diethylamine.

    • Gradient: Isocratic, 85% CO2 / 15% Methanol (+DEA).

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: PDA, 228 nm.

  • Data Analysis: Perform calculations as described for the HPLC method.

Comparative Performance: SFC vs. HPLC

A key advantage of SFC is speed. Due to the physical properties of supercritical fluids, high flow rates can be used without a significant loss of efficiency, leading to a dramatic reduction in analysis time.[4][12]

ParameterTypical HPLCTypical SFCAdvantage
Analysis Time 15-20 min3-5 minSFC
Resolution (Rs) > 2.0Often ≥ 2.0, sometimes higherComparable/SFC
Organic Solvent/Run ~15-20 mL~0.5-1.5 mLSFC

Orthogonal Method: ¹H NMR with Chiral Solvating Agents

While chromatography provides physical separation, NMR spectroscopy offers a distinct, non-separative approach to confirm enantiomeric purity.[13] This technique relies on a chiral solvating agent (CSA) that interacts non-covalently with the analyte enantiomers to form transient diastereomeric solvates.[3] These solvates exist in a fast exchange on the NMR timescale, but the differential interaction results in a slight chemical shift difference (Δδ) between corresponding protons of the two enantiomers, allowing for their direct quantification.

Detailed NMR Protocol
  • Sample Preparation:

    • Dissolve ~5-10 mg of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum as a reference.

    • Add a highly pure chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE), in a stoichiometric amount (e.g., 1.0-1.2 equivalents).

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows splitting (non-equivalence) in the presence of the CSA. For this analyte, the methine proton of the ethanamine moiety is a likely candidate.

    • Carefully integrate the two distinct signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: % e.e. = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

Conclusion and Recommendations

Validating the chiral purity of 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine requires a robust and well-chosen analytical strategy.

  • For routine quality control and precise quantification , the Chiral HPLC method with pre-column derivatization is the recommended approach. It is highly reliable, well-understood, and provides excellent resolution.

  • For high-throughput screening, method development, or when "green chemistry" initiatives are a priority , Chiral SFC is the superior choice. It offers a significant reduction in analysis time and solvent waste with comparable or even improved chromatographic performance.[4]

  • As an orthogonal validation or for rapid at-line analysis , NMR with a Chiral Solvating Agent is an invaluable tool. It provides an independent confirmation of enantiomeric purity without relying on chromatographic separation and can be performed very quickly.

By employing a primary chromatographic method (HPLC or SFC) and confirming the results with an orthogonal technique like NMR, researchers and drug development professionals can build a comprehensive and self-validating data package, ensuring the stereochemical integrity of this critical pharmaceutical intermediate.

References

  • Chiral HPLC Column - Phenomenex. (n.d.). Phenomenex.
  • Use of SFC for Chiral separation in Pharmaceutical Industry. (n.d.). Chromedia.
  • Chiral Chromatography in Pharmaceutical Analysis. (n.d.). Pharma Focus America.
  • Supercritical Fluid Chiral Separations. (2026, January 22). Pharmaceutical Technology.
  • Chiral HPLC and SFC Columns. (n.d.). Columnex.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). Request PDF.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015, January 1). LCGC International.
  • A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. (n.d.). BenchChem.
  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC - National Center for Biotechnology Information.
  • Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. (n.d.). BenchChem.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - National Center for Biotechnology Information.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International.
  • Application Note: Quantification of (R)-1-Cyclobutylpiperidin-3-amine by Chiral High-Performance Liquid Chromatography. (n.d.). BenchChem.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014, December 15). PubMed.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine

This guide outlines the operational safety, handling, and disposal protocols for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine . Notice: As a specialized research intermediate, specific toxicological data for this exact is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine .

Notice: As a specialized research intermediate, specific toxicological data for this exact isomer is limited.[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., 1-cyclobutylpiperidin-4-amine, piperidine ethanamines) and standard safety practices for functionalized aliphatic amines.

Hazard Identification & Risk Profile

Classification Strategy: Treat as Category 1B Corrosive and Acute Toxin . Functionalized piperidines possess a basic nitrogen lone pair capable of rapid lipid saponification upon skin contact, leading to deep chemical burns. The cyclobutyl moiety increases lipophilicity, potentially enhancing dermal absorption rates compared to simple piperidine [1, 2].

Hazard ClassGHS Category (Predicted)Hazard Statement
Skin Corrosion Cat.[2][3] 1BH314: Causes severe skin burns and eye damage.[3][4][5]
Acute Toxicity Cat. 4 (Oral/Dermal)H302/H312: Harmful if swallowed or in contact with skin.
Sensitization Cat. 1 (Skin)H317: May cause an allergic skin reaction (common in secondary amines).
Reactivity N/AHygroscopic; absorbs atmospheric CO₂ to form carbamates.

Key Physical Properties (Inferred):

  • State: Viscous liquid or low-melting solid (depending on purity/enantiomeric excess).

  • Odor: Characteristic "fishy" amine odor; detectable at low ppm.

  • Basicity: pKa ~10–11 (estimated); capable of exothermic reaction with strong acids.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic cyclobutyl group may facilitate permeation through standard laboratory gloves.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operation scale.

PPE_Logic Start Operation Type SmallScale Analytical/Weighing (< 100 mg) Start->SmallScale LargeScale Synthesis/Transfer (> 100 mg or Heating) Start->LargeScale Nitrile Gloves: Double Nitrile (Change every 15 min) SmallScale->Nitrile SafetyGlasses Eye: Safety Glasses + Side Shields SmallScale->SafetyGlasses FumeHood Engineering: Fume Hood (Sash < 18 inches) SmallScale->FumeHood Laminate Gloves: Silver Shield® or Butyl Rubber LargeScale->Laminate FaceShield Eye: Chemical Goggles + Face Shield LargeScale->FaceShield LargeScale->FumeHood

Figure 1: PPE Selection Workflow based on operational risk.

Detailed PPE Specifications
ComponentStandard Protocol (<100 mg)High-Risk Protocol (>100 mg / Heating)
Hand Protection Double Nitrile (0.11 mm min). Rationale: Incidental splash protection only.Silver Shield® (Laminate) or Viton . Rationale: Prevents permeation of lipophilic amines [3].
Eye Protection ANSI Z87.1 Safety Glasses.Chemical Splash Goggles + Face Shield.
Body Protection Cotton Lab Coat (Buttoned).Chemical-Resistant Apron (Tyvek/PVC).
Respiratory Fume Hood (Face velocity: 80–100 fpm).Fume Hood. If outside hood: Full-face respirator with Amine/Organic Vapor (green/black) cartridge.

Operational Handling Protocols

A. Storage & Stability[1][4][6]
  • Atmosphere: Store under Argon or Nitrogen . Amines react with atmospheric CO₂ to form solid carbamates (white crust), which can alter stoichiometry in sensitive reactions [4].

  • Temperature: Refrigerate (2–8°C ). Prevents oxidation (N-oxide formation) which typically manifests as yellow/brown discoloration.

  • Container: Glass or Teflon. Avoid aluminum or copper fittings (incompatible with amines).

B. Weighing & Transfer (Step-by-Step)

Objective: Prevent inhalation of vapors and static-induced scattering if solid.

  • Preparation: Place the balance inside the fume hood or use a localized exhaust trunk.

  • Anti-Static Measures: If the compound is a solid, use an ionizing gun (Zero-Stat) to neutralize static charge. Amines on silica/glass often carry high static.

  • Liquid Handling:

    • Do not pour. Use a positive-displacement pipette or a glass syringe with a long needle.

    • Technique: Keep the receiving vessel (flask) under a blanket of nitrogen during addition.

  • Decontamination: Immediately wipe the spatula/syringe exterior with a tissue soaked in 1M Acetic Acid (to neutralize) followed by ethanol, before removing it from the hood.

C. Reaction Setup
  • Exotherm Warning: When using this amine as a base or nucleophile with acid chlorides or anhydrides, the reaction will be exothermic.

  • Order of Addition: Always add the acid/electrophile slowly to the amine solution (or vice versa) at 0°C to control heat generation.

Emergency Response & Spill Management

Spill Cleanup Workflow

Neutralization Principle: Do not simply wipe up amines. You must neutralize the basicity to stop corrosion and reduce vapor pressure.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If > 50mL outside hood) Assess->Evacuate Large Spill PPE_Don Don PPE: Butyl Gloves + Goggles Assess->PPE_Don Manageable Neutralize Apply Neutralizer: Weak Acid (Citric/Acetic) PPE_Don->Neutralize Absorb Absorb: Vermiculite or Dry Sand Neutralize->Absorb Collect Collect in Hazardous Waste Container Absorb->Collect Clean Final Wash: Soap & Water Collect->Clean

Figure 2: Chemical Spill Response Protocol for Corrosive Amines.

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation for 15 minutes. Time is critical to prevent corneal opacity.

  • Skin Contact: Flush with water, then wash with polyethylene glycol (PEG 400) if available (more effective for lipophilic amines), followed by soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal

Regulatory Status: Classify as Corrosive, Basic Organic Waste .

Waste StreamProtocol
Aqueous Waste Adjust pH to 6–9 using dilute HCl or H₂SO₄ before disposal (if permitted by local EHS). Otherwise, collect as "Basic Aqueous Waste."
Organic Solvents Collect in "Halogenated" or "Non-Halogenated" solvent waste. Do not mix with oxidizing acids (e.g., Nitric Acid) —risk of violent reaction or explosion.
Solid Waste Contaminated gloves/tissues must be double-bagged and labeled "Contaminated with Corrosives."

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-cyclobutylpiperidin-4-amine. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-(1-cyclobutylpiperidin-3-yl)ethan-1-amine.[6] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Glove Selection Guide for Organic Amines. Retrieved from

  • BenchChem. (2025).[7] Protocols for the Purification of Piperidine Reaction Products. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(1-Cyclobutylpiperidin-3-yl)ethan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.